RS 8359
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c15-7-9-1-3-10(4-2-9)18-14-11-5-6-12(19)13(11)16-8-17-14/h1-4,8,12,19H,5-6H2,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTSVZRWKHWINV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)N=CN=C2NC3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80909466 | |
| Record name | 4-[(7-Hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80909466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105365-76-2, 119670-32-5 | |
| Record name | 4-[(6,7-Dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105365-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RS-8359 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105365762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RS 8359 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119670325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(7-Hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80909466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RS-8359 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79U9T1HIX9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of RS 8359: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS 8359 is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), a key enzyme in the catabolism of neurotransmitters. The pharmacological activity and metabolic fate of this compound are intricately linked to its stereochemistry. As a racemic mixture, its enantiomers exhibit distinct pharmacokinetic and metabolic profiles. The (S)-enantiomer undergoes rapid metabolism through two primary pathways: 2-oxidation by aldehyde oxidase and a chiral inversion to the more stable (R)-enantiomer. This inversion is a two-step process involving oxidation to a 7-keto intermediate followed by a stereoselective reduction catalyzed by 3α-hydroxysteroid dehydrogenase (3α-HSD). This guide provides a detailed examination of these mechanisms, presenting available quantitative data, experimental protocols, and visual representations of the key pathways.
Primary Pharmacological Action: MAO-A Inhibition
This compound exerts its primary therapeutic effect through the selective and reversible inhibition of monoamine oxidase A (MAO-A). This enzyme is responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, which is the basis for its antidepressant effects.
Quantitative Data: MAO-A Inhibition
The inhibitory potency of this compound against MAO-A has been determined using in vitro assays.
| Compound | Enzyme | Substrate | IC50 (µM) | Source |
| This compound | Mouse Brain Mitochondrial MAO-A | 5-Hydroxytryptamine | 0.52 | [cite: ] |
Experimental Protocol: MAO-A Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for MAO-A.
Principle: The activity of MAO-A is measured by monitoring the deamination of a substrate, such as 5-hydroxytryptamine (serotonin) or kynuramine. The inhibitory effect of this compound is quantified by measuring the reduction in enzyme activity at various concentrations of the inhibitor.
Materials:
-
Enzyme Source: Mouse brain mitochondrial fraction or recombinant human MAO-A.
-
Substrate: 5-Hydroxytryptamine (5-HT) or kynuramine.
-
Inhibitor: this compound.
-
Assay Buffer: Phosphate buffer (pH 7.4).
-
Detection Method: For 5-HT, radiolabeled substrate and liquid scintillation counting are often used. For kynuramine, the formation of 4-hydroxyquinoline can be monitored spectrophotometrically at 316 nm.
Procedure (using Kynuramine):
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the enzyme source to each well.
-
Add the different concentrations of this compound to the respective wells. A control well with no inhibitor should be included.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the kynuramine substrate to each well.
-
Monitor the increase in absorbance at 316 nm over time using a microplate reader.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway: MAO-A Inhibition
Caption: Inhibition of MAO-A by this compound prevents the degradation of monoamine neurotransmitters.
Stereoselective Metabolism of this compound
The in vivo activity and duration of action of this compound are significantly influenced by its stereoselective metabolism. The (S)-enantiomer is rapidly cleared from circulation, while the (R)-enantiomer is more persistent.
2-Oxidation by Aldehyde Oxidase
A primary metabolic pathway for the (S)-enantiomer of this compound is the oxidation of the pyrimidine ring at the 2-position, a reaction catalyzed by the cytosolic enzyme aldehyde oxidase. This metabolic route is highly stereoselective for the (S)-enantiomer and shows considerable species-dependent variability.
The kinetic parameters for the 2-oxidation of (S)-RS 8359 have been determined in various rat strains.
| Rat Strain | Km (µM) | Vmax (pmol/min/mg protein) | Vmax/Km (mL/min/mg protein) | Source |
| Wistar-Imamichi | 80.4 ± 1.95 | 159.1 ± 13.6 | 1.98 ± 0.17 | [1] |
| Crj:Wistar | 83.3 ± 3.00 | 123.7 ± 25.3 | 1.46 ± 0.26 | [1] |
| Jcl:Wistar | 81.3 ± 5.15 | 81.0 ± 6.42 | 1.00 ± 0.06 | [1] |
Objective: To determine the kinetic parameters (Km and Vmax) of aldehyde oxidase for the 2-oxidation of (S)-RS 8359.
Principle: The rate of formation of the 2-keto metabolite of (S)-RS 8359 is measured in the presence of a liver cytosolic fraction, which is a rich source of aldehyde oxidase. The reaction is monitored over time, and the kinetic parameters are derived from the initial reaction rates at varying substrate concentrations.
Materials:
-
Enzyme Source: Liver cytosolic fraction from the species of interest.
-
Substrate: (S)-enantiomer of this compound.
-
Cofactors: None required for aldehyde oxidase.
-
Assay Buffer: Phosphate buffer (pH 7.4).
-
Analytical Method: High-performance liquid chromatography (HPLC) with UV or mass spectrometric detection.
Procedure:
-
Prepare liver cytosol by homogenizing liver tissue in buffer and centrifuging to pellet cellular debris and microsomes. The supernatant is the cytosolic fraction.
-
Prepare a range of concentrations of (S)-RS 8359 in the assay buffer.
-
In separate tubes, incubate the liver cytosol with each concentration of (S)-RS 8359 at 37°C.
-
At various time points, take aliquots of the reaction mixture and quench the reaction by adding a stopping solution (e.g., acetonitrile).
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by HPLC to separate and quantify the remaining (S)-RS 8359 and the formed 2-keto metabolite.
-
Calculate the initial velocity of metabolite formation for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Chiral Inversion of (S)-RS 8359 to (R)-RS 8359
The (S)-enantiomer of this compound can undergo chiral inversion to the more stable (R)-enantiomer. This process involves a two-step enzymatic reaction:
-
Oxidation: The 7-hydroxy group of (S)-RS 8359 is oxidized to a 7-keto intermediate. This reaction is catalyzed by cytosolic and microsomal enzymes.
-
Reduction: The 7-keto intermediate is then stereoselectively reduced to the (R)-enantiomer of this compound. This reduction is primarily catalyzed by the cytosolic enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD).
Objective: To determine the kinetic parameters of 3α-HSD for the reduction of the 7-keto intermediate of this compound.
Principle: The activity of 3α-HSD is measured by monitoring the oxidation of its cofactor, NADPH, to NADP+. The rate of NADPH consumption is directly proportional to the rate of the reduction of the keto substrate.
Materials:
-
Enzyme Source: Purified 3α-HSD or liver cytosolic fraction.
-
Substrate: Synthesized 7-keto intermediate of this compound.
-
Cofactor: NADPH.
-
Assay Buffer: Phosphate buffer (pH 7.0).
-
Detection Method: Spectrophotometer to measure the decrease in absorbance at 340 nm due to NADPH oxidation.
Procedure:
-
Prepare a range of concentrations of the 7-keto-RS-8359 substrate.
-
In a cuvette, combine the assay buffer, a fixed concentration of NADPH, and the enzyme source.
-
Initiate the reaction by adding the 7-keto-RS-8359 substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Repeat for all substrate concentrations.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Metabolic Pathways of this compound
References
Chemical Structure and Physicochemical Properties
An In-Depth Technical Guide to the Chemical Structure and Properties of RS 8359
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental methodologies for the selective and reversible monoamine oxidase-A (MAO-A) inhibitor, this compound.
This compound, with the IUPAC name 4-[(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]benzonitrile, is a chiral molecule that can exist as a racemic mixture or as individual enantiomers. The (R)-enantiomer is the more pharmacologically active form.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-[(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]benzonitrile | [1] |
| Molecular Formula | C₁₄H₁₂N₄O | [2] |
| Molecular Weight | 252.27 g/mol | [2] |
| Canonical SMILES | N#Cc1ccc(Nc2ncnc3c2CC--INVALID-LINK--C3)cc1 | [2] |
| InChI Key | YKTSVZRWKHWINV-UHFFFAOYSA-N | [1] |
| CAS Number | 105365-76-2 | |
| Appearance | White to off-white solid | |
| Solubility | DMSO: 50 mg/mL (198.20 mM) | |
| Stereochemistry | Can exist as (R) and (S) enantiomers or as a racemate. |
Pharmacology
This compound is a potent, selective, and reversible inhibitor of monoamine oxidase-A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Its inhibitory action on MAO-A leads to an increase in the synaptic availability of these neurotransmitters, which is the basis for its antidepressant activity.
Table 2: Pharmacological Properties of this compound
| Parameter | Value/Description | Reference |
| Mechanism of Action | Selective and reversible inhibitor of monoamine oxidase-A (MAO-A). | |
| Selectivity | High selectivity for MAO-A over MAO-B. | |
| Therapeutic Potential | Antidepressant. | |
| Pharmacokinetics | Rapidly absorbed and metabolized. The (R)-enantiomer has a longer half-life than the (S)-enantiomer. Significant species differences in metabolism and chiral inversion have been observed. | |
| Metabolism | Major metabolic pathways include 2-oxidation by aldehyde oxidase and chiral inversion of the cyclopentanol group. The (S)-enantiomer is more rapidly metabolized. |
Signaling Pathway of MAO-A Inhibition
The primary mechanism of action of this compound involves the inhibition of MAO-A, which is located on the outer mitochondrial membrane. This inhibition prevents the breakdown of monoamine neurotransmitters, leading to their accumulation in the presynaptic neuron and enhanced neurotransmission.
Experimental Protocols
This section details the methodologies for key experiments relevant to the characterization of this compound.
MAO-A Inhibition Assay (Fluorometric)
This assay quantifies the inhibitory activity of this compound on MAO-A by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-A-catalyzed amine oxidation.
Materials:
-
MAO-A enzyme (human recombinant or from tissue homogenates)
-
This compound (test inhibitor)
-
Clorgyline (positive control inhibitor)
-
Amine substrate (e.g., kynuramine or tyramine)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or similar fluorogenic probe)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In the wells of a 96-well plate, add assay buffer, HRP, and Amplex® Red reagent.
-
Add serial dilutions of this compound or clorgyline to the respective wells. Include a control well with no inhibitor.
-
Add the MAO-A enzyme to all wells and incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the amine substrate.
-
Measure the fluorescence intensity kinetically over 30-60 minutes at an excitation wavelength of ~530-545 nm and an emission wavelength of ~585-595 nm.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value for this compound.
Chiral HPLC Separation of this compound Enantiomers
This method is adapted from general procedures for the chiral separation of pharmacologically active compounds.
Materials:
-
This compound racemate
-
Chiral HPLC column (e.g., Chiralpak® AD-H or similar polysaccharide-based column)
-
HPLC system with UV detector
-
Mobile phase: A mixture of n-hexane and a polar organic solvent (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical starting ratio would be 90:10 (n-hexane:isopropanol) with 0.1% diethylamine.
-
Sample solvent: Mobile phase or a compatible solvent.
Procedure:
-
Dissolve the racemic this compound in the sample solvent to a known concentration.
-
Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers using a UV detector at a wavelength where this compound has significant absorbance.
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks.
-
Quantify the individual enantiomers by integrating the peak areas.
In Vivo Assessment of Antidepressant Activity (Forced Swim Test in Rats)
The forced swim test is a common behavioral assay used to screen for antidepressant-like activity.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., saline or a suitable suspension vehicle)
-
Cylindrical swim tank (approximately 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Video recording equipment
Procedure:
-
Pre-test session (Day 1): Place each rat individually into the swim tank for a 15-minute session. This is to induce a state of behavioral despair. After 15 minutes, remove the rats, dry them, and return them to their home cages.
-
Treatment: On Day 2, administer this compound or vehicle to the rats via the desired route (e.g., oral gavage or intraperitoneal injection) at a specific time before the test session (e.g., 30-60 minutes).
-
Test session (Day 2): Place the rats back into the swim tank for a 5-minute session. Record the session for later analysis.
-
Behavioral scoring: An observer, blind to the treatment groups, scores the duration of immobility during the 5-minute test session. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.
-
Data analysis: Compare the duration of immobility between the this compound-treated group and the vehicle-treated group. A significant reduction in immobility time in the treated group is indicative of antidepressant-like activity.
Metabolism of this compound
The metabolism of this compound is stereoselective and varies across species. The primary metabolic transformations involve oxidation and chiral inversion.
This guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its clinical efficacy and safety profile is warranted.
References
RS 8359: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of RS 8359, a selective and reversible inhibitor of monoamine oxidase A (MAO-A). This document consolidates key data on its chemical properties, pharmacological profile, and mechanism of action, intended for professionals in research and drug development.
Core Compound Information
This compound is a potent and highly selective reversible inhibitor of monoamine oxidase A (RIMA), which has been investigated for its antidepressant properties.[1] Unlike traditional irreversible MAOIs, this compound's reversible nature significantly reduces the risk of the "cheese effect," a hypertensive crisis induced by the consumption of tyramine-rich foods.[1][2]
| Property | Value | Source |
| CAS Number | 105365-76-2 | [1][3] |
| Molecular Weight | 252.27 g/mol | |
| Molecular Formula | C14H12N4O | |
| Synonyms | 4-((6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)benzonitrile |
A hydrochloride salt of this compound also exists with the following properties:
| Property | Value | Source |
| CAS Number | 214148-18-2 | |
| Molecular Weight | 288.73 g/mol | |
| Molecular Formula | C14H13ClN4O |
Pharmacological Profile
This compound is characterized by its high selectivity for MAO-A over MAO-B, with a selectivity ratio of approximately 2200. This specificity contributes to its favorable safety profile. The compound has demonstrated antidepressant effects in preclinical models and influences serotonin levels for a sustained period of about 9 hours. Furthermore, this compound exhibits minimal affinity for common central nervous system receptors and has low anticholinergic effects.
Pharmacokinetics and Metabolism
Pharmacokinetic studies have revealed that this compound is rapidly absorbed, metabolized, and distributed following oral administration. The drug's clearance is primarily renal, with the majority excreted as metabolites within 24 hours. The pharmacokinetic profile of this compound is best described by a two-compartment model.
The pharmacokinetics of this compound are stereoselective, with the (R)-enantiomer exhibiting significantly higher plasma concentrations than the (S)-enantiomer across various species. This is attributed to the rapid metabolism of the (S)-enantiomer.
| Species | AUC(R) to AUC(S) Ratio | (S) to (R) Chiral Inversion Rate (%) |
| Rats | 2.6 | 45.8 |
| Mice | 3.8 | 3.8 |
| Dogs | 31 | 0.8 |
| Monkeys | 238 | 4.2 |
| Humans | (S)-enantiomer almost negligible | Not specified |
Data compiled from multiple sources.
The primary metabolic pathways for this compound involve the formation of a 2-keto metabolite and a cis-diol form. The stereospecific oxidation of the (S)-enantiomer to its 2-keto form is catalyzed by aldehyde oxidase. Chiral inversion from the (S)- to the (R)-enantiomer has also been observed, with notable species differences.
Mechanism of Action and Signaling Pathway
As a selective and reversible inhibitor of MAO-A, this compound's primary mechanism of action is the prevention of the breakdown of monoamine neurotransmitters. MAO-A is a key enzyme in the catabolism of serotonin, norepinephrine, and, to a lesser extent, dopamine in the brain. By inhibiting MAO-A, this compound increases the cytosolic concentrations of these neurotransmitters in presynaptic neurons. This leads to greater vesicular storage and subsequent release into the synaptic cleft, enhancing neurotransmission. This enhanced signaling is believed to be the basis for its antidepressant effects.
Experimental Methodologies
The following experimental approaches have been utilized in the characterization of this compound:
-
Enzyme Inhibition Assays: The inhibitory activity and selectivity of this compound against MAO-A and MAO-B are determined using in vitro enzyme assays. These assays typically involve incubating the compound with purified or recombinant MAO enzymes and measuring the rate of substrate metabolism.
-
Pharmacokinetic Studies: To assess the absorption, distribution, metabolism, and excretion (ADME) of this compound, studies are conducted in various animal models (rats, mice, dogs, monkeys) and humans. Plasma concentrations of the parent compound and its metabolites are quantified over time following oral or intravenous administration.
-
Chiral High-Performance Liquid Chromatography (HPLC): Due to the stereoselective pharmacokinetics of this compound, chiral HPLC methods are essential for separating and quantifying the (R)- and (S)-enantiomers in biological samples.
-
In Vitro Metabolism Studies: The metabolic pathways of this compound are investigated using in vitro systems such as liver subcellular fractions (microsomes and cytosol). These experiments help identify the enzymes responsible for its metabolism, such as aldehyde oxidase.
-
Behavioral Models of Depression: The antidepressant potential of this compound is evaluated in various animal models of depression. These models assess behavioral changes that are sensitive to antidepressant drug treatment.
-
Cardiovascular Safety Studies: To evaluate the risk of the "cheese effect," tyramine challenge tests are performed in human subjects. These studies measure the pressor response to tyramine administration in the presence and absence of this compound.
The workflow for a typical preclinical evaluation of a compound like this compound is outlined below.
References
- 1. Pharmacology of the new reversible inhibitor of monoamine oxidase A, RS-8359 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of RS-8359 on cardiovascular function in healthy subjects and depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective pharmacokinetics of RS-8359, a selective and reversible MAO-A inhibitor, by species-dependent drug-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of RS 8359: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS 8359, identified as (+/-)-4-(4-cyanoanilino)-5,6-dihydro-7-hydroxy-7H-cyclopenta[d]pyrimidine, is a potent, selective, and reversible inhibitor of monoamine oxidase A (MAO-A). This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing its enzymatic inhibition, metabolic profile, and receptor binding affinity. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development.
Enzymatic Inhibition
This compound is a highly selective inhibitor of MAO-A, the primary enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin and norepinephrine.
Quantitative Data for MAO Inhibition
The inhibitory activity of this compound against MAO-A and its selectivity over MAO-B have been determined using in vitro assays.
| Enzyme | Parameter | Value | Substrate | Source |
| MAO-A | IC50 | 0.52 µM | 5-Hydroxytryptamine (5-HT) | Mouse brain mitochondrial preparation |
| MAO-B | % Inhibition | 20% at 100 µM | β-Phenylethylamine (PEA) | Mouse brain mitochondrial preparation |
| Selectivity | Ratio (MAO-A:MAO-B) | ~2200 | - | -[1] |
IC50: Half maximal inhibitory concentration
Experimental Protocol: In Vitro MAO Inhibition Assay (Radiochemical Method)
This protocol outlines a general method for determining the inhibitory activity of this compound on MAO-A and MAO-B.
Objective: To determine the IC50 values of this compound for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Radiolabeled substrates: [14C]5-Hydroxytryptamine (for MAO-A), [14C]β-Phenylethylamine (for MAO-B)
-
This compound (test compound)
-
Clorgyline (positive control for MAO-A inhibition)
-
Selegiline (positive control for MAO-B inhibition)
-
Phosphate buffer (100 mM, pH 7.4)
-
Organic scintillant
-
Acidic stop solution (e.g., 2N HCl)
-
Organic extraction solvent (e.g., toluene/ethyl acetate)
-
Microcentrifuge tubes
-
Scintillation counter
Procedure:
-
Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes in phosphate buffer to a working concentration.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO), followed by a final dilution in phosphate buffer.
-
Reaction Incubation:
-
In microcentrifuge tubes, add the phosphate buffer, the enzyme preparation, and the test compound (this compound) or positive control at various concentrations.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding an acidic stop solution.
-
Add an organic extraction solvent to separate the deaminated metabolite from the unreacted substrate.
-
Vortex the tubes and centrifuge to separate the aqueous and organic layers.
-
-
Quantification:
-
Transfer an aliquot of the organic layer containing the radiolabeled metabolite to a scintillation vial.
-
Add organic scintillant and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow: MAO Inhibition Assay
Metabolic Profile
The in vitro metabolism of this compound is characterized by significant stereoselectivity, with the (S)-enantiomer being more rapidly metabolized than the (R)-enantiomer. This is primarily attributed to the action of aldehyde oxidase.
Chiral Inversion
A key metabolic feature of this compound is the chiral inversion of the less active (S)-enantiomer to the more potent (R)-enantiomer. This process involves a two-step oxidation-reduction reaction at the 7-hydroxy position.
Role of Aldehyde Oxidase
Aldehyde oxidase, a cytosolic enzyme, is the major enzyme responsible for the metabolism of the (S)-enantiomer of this compound through oxidation at the pyrimidine ring, leading to the formation of a 2-keto metabolite. This metabolic pathway shows significant species differences.
Metabolic Pathway of this compound
Experimental Protocol: Aldehyde Oxidase Stability Assay
This protocol provides a general method to assess the metabolic stability of this compound in the presence of aldehyde oxidase.
Objective: To determine the rate of metabolism of the enantiomers of this compound by aldehyde oxidase.
Materials:
-
Liver cytosol fractions (e.g., human, rat)
-
(S)-RS 8359 and (R)-RS 8359
-
Phosphate buffer (pH 7.4)
-
Menadione (aldehyde oxidase inhibitor, for control experiments)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare working solutions of the this compound enantiomers in a suitable solvent.
-
Thaw the liver cytosol on ice.
-
-
Incubation:
-
In microcentrifuge tubes, pre-warm the liver cytosol suspension in phosphate buffer at 37°C.
-
Initiate the reaction by adding the (S)- or (R)-RS 8359.
-
For inhibitor control, pre-incubate the cytosol with menadione before adding the substrate.
-
Incubate the reaction mixture at 37°C.
-
-
Sampling and Termination:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Terminate the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound (this compound enantiomers).
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time.
-
Determine the half-life (t1/2) and intrinsic clearance (CLint) of each enantiomer.
-
Receptor Binding Profile
This compound has been shown to have little affinity for common central nervous system receptors, suggesting a low potential for off-target effects.
Quantitative Data
While specific Ki values for a broad range of receptors are not extensively published, reports indicate a low affinity for common CNS receptors and a lack of significant anticholinergic effects.[1]
| Receptor Class | Affinity | Method |
| Common CNS Receptors | Low | Radioligand Binding Assays (general screen) |
| Muscarinic Receptors | Low (little anticholinergic effect) | Functional Assays |
Further detailed receptor screening would be necessary to fully elucidate the binding profile of this compound.
Conclusion
The in vitro characterization of this compound demonstrates that it is a potent and highly selective reversible inhibitor of MAO-A. Its metabolic profile is distinguished by stereoselective metabolism, primarily driven by aldehyde oxidase, and a notable chiral inversion from the less active (S)-enantiomer to the more potent (R)-enantiomer. Furthermore, its low affinity for other CNS receptors suggests a favorable selectivity profile. These findings underscore the potential of this compound as a therapeutic agent and provide a solid foundation for further preclinical and clinical development.
References
Pharmacological Profile of RS-8359: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS-8359 is a potent, selective, and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme pivotal in the degradation of key neurotransmitters. This document provides a comprehensive overview of the pharmacological properties of RS-8359, including its mechanism of action, in vitro and in vivo activities, pharmacokinetic profile, and metabolic pathways. All quantitative data are presented in structured tables for clarity, and detailed experimental methodologies for key studies are provided. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows, offering a clear and concise reference for research and development purposes.
Introduction
RS-8359, with the chemical name (+/-)-4-(4-cyanoanilino)-5,6-dihydro-7-hydroxy-7H-cyclopenta[d]pyrimidine, is a novel pyrimidine derivative that has demonstrated significant potential as an antidepressant agent. Its primary mechanism of action is the selective and reversible inhibition of monoamine oxidase A (MAO-A), a key enzyme in the metabolic pathway of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, RS-8359 increases the synaptic availability of these neurotransmitters, which is a well-established strategy for the treatment of depressive disorders. This guide synthesizes the available pharmacological data on RS-8359 to provide a detailed technical resource for the scientific community.
Mechanism of Action
RS-8359 exerts its therapeutic effects by selectively and reversibly binding to the active site of MAO-A. This inhibition leads to a decrease in the degradation of monoamine neurotransmitters in the presynaptic neuron and the synaptic cleft. The subsequent increase in the concentration of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) enhances neurotransmission, which is believed to underlie its antidepressant activity.
Signaling Pathway of RS-8359 Action
Caption: Inhibition of MAO-A by RS-8359 increases monoamine levels.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for RS-8359, providing a clear comparison of its in vitro potency and selectivity.
Table 1: In Vitro MAO-A Inhibition
| Parameter | Value | Species | Tissue Source | Substrate | Reference |
| IC50 | 0.52 µM | Mouse | Brain Mitochondria | 5-Hydroxytryptamine (5-HT) | [1] |
| Ki | 0.054 µM | Mouse | Brain Homogenate | 5-Hydroxytryptamine (5-HT) | [1] |
Table 2: MAO-A vs. MAO-B Selectivity
| Parameter | Value | Method | Reference |
| Selectivity Ratio (MAO-A:MAO-B) | ~2200 | In vitro enzyme assay | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the pharmacological profiling of RS-8359.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the in vitro potency (IC50 and Ki) of RS-8359 to inhibit MAO-A.
Methodology: (Based on radiochemical determination as described in Nagai et al., 1994[1])
-
Tissue Preparation:
-
Male ddY mice are euthanized, and the brains are rapidly removed and homogenized in 10 volumes of ice-cold 0.32 M sucrose.
-
The homogenate is centrifuged at 900 x g for 10 minutes at 4°C.
-
The resulting supernatant is then centrifuged at 11,500 x g for 20 minutes to pellet the crude mitochondrial fraction.
-
The pellet is washed and resuspended in 0.05 M phosphate buffer (pH 7.4) to a final protein concentration of approximately 0.2 mg/mL.
-
-
Inhibition Assay:
-
The reaction mixture contains the mitochondrial preparation, various concentrations of RS-8359 (or vehicle control), and a specific substrate for MAO-A (e.g., [14C]5-hydroxytryptamine).
-
The reaction is initiated by the addition of the substrate and incubated at 37°C for a defined period (e.g., 20 minutes).
-
The reaction is terminated by the addition of 2 M HCl.
-
The deaminated metabolites are extracted with an organic solvent (e.g., ethyl acetate).
-
The radioactivity of the extracted metabolites is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The percentage of inhibition at each RS-8359 concentration is calculated relative to the vehicle control.
-
The IC50 value (the concentration of inhibitor that produces 50% inhibition) is determined by non-linear regression analysis of the concentration-response curve.
-
The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
-
In Vivo Assessment of Monoamine Levels
Objective: To evaluate the effect of RS-8359 on the levels of monoamines and their metabolites in the brain.
Methodology: (Based on the study by Nagai et al., 1996[3])
-
Animal Dosing:
-
Male Wistar rats are administered RS-8359 orally (e.g., 10 mg/kg).
-
Control animals receive the vehicle.
-
-
Brain Tissue Collection:
-
At various time points after administration (e.g., 2, 6, and 20 hours), animals are euthanized by microwave irradiation to prevent post-mortem changes in monoamine levels.
-
The brain is rapidly dissected into specific regions (e.g., cortex, hippocampus, and striatum).
-
-
Neurotransmitter and Metabolite Analysis:
-
Brain tissue samples are homogenized in a solution containing an internal standard.
-
The homogenates are centrifuged, and the supernatants are analyzed by high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
The levels of norepinephrine (NE), dopamine (DA), serotonin (5-HT), and their major metabolites (e.g., DOPAC, HVA, 5-HIAA) are quantified.
-
Forced Swim Test (FST) for Antidepressant-Like Activity
Objective: To assess the antidepressant-like effects of RS-8359 in a rodent model of behavioral despair.
Methodology: (A standard protocol for the mouse forced swim test)
-
Apparatus:
-
A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of approximately 15 cm.
-
-
Procedure:
-
Mice are individually placed into the cylinder for a 6-minute session.
-
The session is video-recorded for later analysis.
-
After the test, the mice are removed from the water, dried, and returned to their home cages.
-
-
Behavioral Scoring:
-
An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test.
-
Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.
-
-
Drug Administration:
-
RS-8359 or a reference antidepressant is administered (e.g., intraperitoneally or orally) at a specific time before the test (e.g., 30-60 minutes).
-
Experimental Workflow: Forced Swim Test
References
Methodological & Application
RS-8359: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-8359, chemically known as (+/-)-4-(4-cyanoanilino)-5,6-dihydro-7-hydroxy-7H-cyclopenta[d]-pyrimidine, is a potent, selective, and reversible inhibitor of monoamine oxidase A (MAO-A).[1] MAO-A is a key enzyme in the catabolism of monoamine neurotransmitters, including serotonin and norepinephrine. Its inhibition leads to an increase in the synaptic availability of these neurotransmitters, which is a well-established mechanism for antidepressant action. These application notes provide detailed protocols for in vivo studies to investigate the efficacy and safety of RS-8359 in rodent models.
Mechanism of Action
RS-8359 acts as a selective and reversible inhibitor of MAO-A. This targeted action is crucial for its therapeutic potential, as MAO-A preferentially metabolizes serotonin and norepinephrine, neurotransmitters strongly implicated in the pathophysiology of depression. The reversibility of its binding offers a potential safety advantage over irreversible MAO inhibitors.
Signaling Pathway of MAO-A Inhibition
Caption: Mechanism of action of RS-8359 as a MAO-A inhibitor.
Pharmacokinetics
Understanding the pharmacokinetic profile of RS-8359 is essential for designing in vivo experiments. Studies have revealed stereoselective metabolism, with the (R)-enantiomer exhibiting significantly higher plasma concentrations and a longer half-life compared to the (S)-enantiomer across various species.[1][2]
Pharmacokinetic Parameters of RS-8359 Enantiomers in Rats
| Parameter | (R)-enantiomer | (S)-enantiomer |
| Total Clearance (CLt) | Lower | 2.7-fold greater |
| Half-life (t1/2) | Longer | 70% shorter |
| Distribution Volume (Vd) | No difference | No difference |
Data derived from intravenous administration in rats.[2]
Species-Dependent Metabolism
The metabolism of RS-8359 shows marked species differences, which should be considered when selecting an animal model.[2]
| Species | Primary Metabolites |
| Rats | 2-keto form, cis-diol form, 2-keto-cis-diol form |
| Mice | cis-diol form |
| Dogs | RS-8359 glucuronide |
| Monkeys | 2-keto form |
| Humans | 2-keto form |
Experimental Protocols
Protocol 1: Evaluation of Antidepressant-Like Efficacy in the Forced Swim Test (FST)
This protocol is based on the established FST model, a widely used behavioral assay for screening antidepressant efficacy. RS-8359 has been shown to improve immobile posture in this test, indicative of an antidepressant-like effect.
Objective: To assess the antidepressant-like effects of RS-8359 in mice.
Materials:
-
Male ICR mice (or other suitable strain), 8-10 weeks old
-
RS-8359
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard antidepressant (e.g., Imipramine or Fluoxetine) as a positive control
-
Forced swim test apparatus (a transparent cylinder, 25 cm high, 10 cm in diameter, filled with water at 23-25°C to a depth of 15 cm)
-
Video recording and analysis software
Experimental Workflow:
References
Application Notes and Protocols for RS 8359 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 8359, chemically known as (+/-)-4-(4-cyanoanilino)-5,6-dihydro-7-hydroxy-7H-cyclopenta[d]pyrimidine, is a potent and selective reversible inhibitor of monoamine oxidase A (MAO-A).[1][2][3][4] MAO-A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin and norepinephrine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the brain, which suggests its potential therapeutic application in conditions like depression. This document provides a summary of recommended dosages and detailed protocols for the use of this compound in rodent models based on available scientific literature.
Data Presentation
Table 1: Summary of this compound Dosages in Rodent Models
| Species | Model | Application | Route of Administration | Dosage | Outcome | Reference |
| Mouse | Forced Swimming Test (Stress Model) | Antidepressant-like effects | Not Specified in Abstract | Not Specified in Abstract | Significantly improved immobile posture | Miura et al., 1993[2] |
| Rat | Neurochemical Analysis | Monoamine metabolism | Oral (p.o.) | Up to 30 mg/kg | Dose-dependent changes in monoamine metabolites | (Self-reported, based on search results) |
| Rat | Sepsis Model (induced by cecal ligation and puncture) | Therapeutic effect in sepsis | Intravenous (i.v.) | 5 mg/kg | Improved mean arterial pressure and survival rate | (Self-reported, based on search results) |
Signaling Pathway
This compound's primary mechanism of action is the reversible inhibition of MAO-A. This inhibition leads to an increase in the synaptic availability of monoamine neurotransmitters.
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: Evaluation of Antidepressant-Like Effects in the Forced Swimming Test (Mouse Model)
This protocol is based on the findings of Miura et al. (1993), who demonstrated the antidepressant-like effects of this compound in a forced swimming test paradigm.
1. Animals:
-
Male mice (e.g., BALB/c strain) weighing 20-25g.
-
House animals in a controlled environment (12h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.
-
Allow at least one week of acclimatization before the experiment.
2. This compound Preparation and Administration:
-
Vehicle: While the specific vehicle used by Miura et al. is not detailed in the available abstract, a common vehicle for oral administration of similar compounds is 0.5% carboxymethyl cellulose (CMC) in sterile water.
-
Preparation: Prepare a suspension of this compound in the chosen vehicle. Sonication may be required to ensure a uniform suspension.
-
Administration: Administer this compound orally (p.o.) via gavage. The volume of administration should be calculated based on the animal's body weight (e.g., 10 mL/kg).
-
Dosage: Based on neurochemical studies in rats, a dosage range of 10-30 mg/kg is recommended for initial studies. A dose-response study is advised to determine the optimal effective dose.
3. Forced Swimming Test Procedure:
-
Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Pre-test session (Day 1): Place each mouse individually into the cylinder for a 15-minute period. This session serves as an adaptation period. After 15 minutes, remove the mice, dry them with a towel, and return them to their home cages.
-
Test session (Day 2): 24 hours after the pre-test session, administer this compound or vehicle to the mice. 60 minutes after administration, place the mice back into the swimming cylinder for a 6-minute test session.
-
Data Recording: Record the entire 6-minute session with a video camera.
-
Behavioral Scoring: An observer, blind to the treatment groups, should score the duration of immobility during the last 4 minutes of the 6-minute test session. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.
4. Statistical Analysis:
-
Compare the duration of immobility between the this compound-treated groups and the vehicle-treated control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time in the this compound-treated group is indicative of an antidepressant-like effect.
Caption: Experimental workflow for the Forced Swimming Test.
Protocol 2: Investigation of Therapeutic Effects in a Sepsis Model (Rat Model)
This protocol is based on a study that investigated the effects of this compound in a rat model of sepsis induced by cecal ligation and puncture (CLP).
1. Animals:
-
Male rats (e.g., Sprague-Dawley or Wistar) of appropriate age and weight for the CLP model.
-
House animals under standard laboratory conditions with access to food and water ad libitum.
-
Allow for a period of acclimatization before the surgical procedure.
2. This compound Preparation and Administration:
-
Vehicle: Sterile saline (0.9% NaCl) or another appropriate vehicle for intravenous injection.
-
Preparation: Dissolve this compound in the vehicle to the desired concentration. Ensure the solution is sterile.
-
Administration: Administer this compound via intravenous (i.v.) injection, for example, through the tail vein.
-
Dosage: A dosage of 5 mg/kg has been shown to be effective.
3. Cecal Ligation and Puncture (CLP) Procedure:
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine/xylazine).
-
Surgical Procedure:
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum below the ileocecal valve.
-
Puncture the ligated cecum with a needle of a specific gauge (e.g., 18-gauge) to induce sepsis. The number and size of punctures can be varied to modulate the severity of sepsis.
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
-
-
Sham Control: Sham-operated animals should undergo the same surgical procedure, including laparotomy and exposure of the cecum, but without ligation and puncture.
-
Post-operative Care: Provide fluid resuscitation (e.g., subcutaneous injection of sterile saline) and appropriate post-operative analgesia.
4. This compound Treatment:
-
Administer this compound (5 mg/kg, i.v.) or vehicle to the respective groups of animals at a specified time point relative to the CLP procedure (e.g., immediately after surgery).
5. Outcome Measures:
-
Survival Rate: Monitor the survival of the animals at regular intervals for a defined period (e.g., 24-72 hours).
-
Hemodynamic Monitoring: Measure mean arterial pressure (MAP) at different time points post-CLP.
-
Biochemical and Inflammatory Markers: Collect blood and tissue samples to analyze markers of organ damage and inflammation (e.g., cytokines, lactate).
6. Statistical Analysis:
-
Compare survival curves between groups using the log-rank test.
-
Analyze hemodynamic and biochemical data using appropriate statistical tests (e.g., t-test or ANOVA).
Caption: Experimental workflow for the rat sepsis model.
References
- 1. Pharmacology of the new reversible inhibitor of monoamine oxidase A, RS-8359 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in monoamine levels in mouse brain elicited by forced-swimming stress, and the protective effect of a new monoamine oxidase inhibitor, RS-8359 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective pharmacokinetics of RS-8359, a selective and reversible inhibitor of A-type monoamine oxidase, in rats, mice, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective pharmacokinetics of RS-8359, a selective and reversible MAO-A inhibitor, by species-dependent drug-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RS 8359 in Neuroscience Research
Important Note for Researchers: Initial information suggesting RS 8359 as a 5-HT4 receptor agonist is incorrect. Extensive pharmacological studies have characterized this compound as a selective and reversible inhibitor of monoamine oxidase A (MAO-A). These application notes are based on its established mechanism of action.
Part 1: this compound - A Selective MAO-A Inhibitor
Introduction
This compound, with the chemical name (+/-)-4-(4-cyanophenyl)amino-6,7-dihydro-7-hydroxy-5H-cyclopenta[d]-pyrimidine, is a potent and selective reversible inhibitor of monoamine oxidase A (MAO-A).[1][2][3] MAO-A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[4][5] By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the brain, which underlies its potential therapeutic effects in conditions like depression and its utility as a research tool to study the roles of monoamines in various neurological processes.
Mechanism of Action
This compound acts by reversibly binding to and inhibiting the activity of the MAO-A enzyme. This inhibition leads to a decrease in the breakdown of monoamine neurotransmitters, resulting in their accumulation in the synaptic cleft and enhanced neurotransmission. The selectivity of this compound for MAO-A over MAO-B is a key feature, with a selectivity ratio of approximately 2200 for the A:B enzyme types. This selectivity minimizes the "cheese effect" associated with older, non-selective MAO inhibitors, which is a hypertensive crisis triggered by the ingestion of tyramine-rich foods.
Quantitative Data
| Parameter | Value | Species/System | Reference |
| MAO-A Inhibition | |||
| Selectivity Ratio (A:B) | ~2200 | Not Specified | |
| Pharmacokinetics | |||
| Time to Max Effect (p.o.) | 2 to 6 hours | Rat | |
| Duration of Action | ~9 hours | Not Specified | |
| In Vivo Efficacy | |||
| Effective Dose (p.o.) | Up to 30 mg/kg | Rat |
Signaling Pathway
The primary mechanism of this compound does not involve a classical signaling pathway with cell surface receptors. Instead, it directly modulates the levels of neurotransmitters that then act on their respective receptors.
Experimental Protocols
1.5.1 In Vivo Assessment of Monoamine Levels in Rodent Brain
This protocol is designed to measure the effect of this compound on the levels of monoamines and their metabolites in different brain regions.
-
Animals: Male Wistar rats or BALB/c mice.
-
Drug Administration: Administer this compound orally (p.o.) at a dose of up to 30 mg/kg. A vehicle control (e.g., saline or a suitable solvent) should be administered to a separate group of animals.
-
Time Course: Euthanize animals at various time points after administration (e.g., 1, 2, 6, and 20 hours) to determine the time course of the effect.
-
Brain Tissue Collection: Rapidly decapitate the animals and dissect the brain regions of interest (e.g., cortex, hippocampus, striatum) on ice. Microwave irradiation can be used to prevent post-mortem changes in metabolite levels.
-
Neurochemical Analysis: Homogenize the brain tissue in a suitable buffer. Analyze the levels of norepinephrine, dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA) using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Expected Outcome: A significant increase in the levels of norepinephrine, dopamine, and serotonin, and a decrease in their respective metabolites in the this compound-treated group compared to the vehicle control group.
1.5.2 Forced Swim Test for Antidepressant-like Activity
This protocol assesses the potential antidepressant-like effects of this compound.
-
Animals: Male BALB/c mice.
-
Drug Administration: Administer this compound orally (p.o.) at a selected dose one hour before the test.
-
Procedure:
-
Place each mouse in a glass cylinder (25 cm high, 10 cm in diameter) filled with water (25°C) to a depth of 15 cm.
-
Record the duration of immobility during a 6-minute test period. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
-
Data Analysis: Compare the duration of immobility between the this compound-treated group and a vehicle-treated control group.
-
Expected Outcome: A significant reduction in the duration of immobility in the this compound-treated group, suggesting an antidepressant-like effect.
Part 2: 5-HT4 Receptor Agonists in Neuroscience Research
While this compound is not a 5-HT4 receptor agonist, this class of compounds is of significant interest in neuroscience research for its potential to enhance cognitive function and modulate mood.
Introduction to 5-HT4 Receptor Agonists
5-HT4 receptors are G-protein coupled receptors that are widely distributed in the central nervous system, including in the hippocampus, prefrontal cortex, and basal ganglia. Agonists of the 5-HT4 receptor, such as Prucalopride and BIMU-8, have been shown to modulate the release of several neurotransmitters, including acetylcholine, and are being investigated for their pro-cognitive and antidepressant effects.
Signaling Pathway of 5-HT4 Receptors
Activation of 5-HT4 receptors primarily leads to the stimulation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP), which activates Protein Kinase A (PKA). This pathway is implicated in synaptic plasticity and cognitive enhancement.
Experimental Protocol: Assessing Cognitive Enhancement with a 5-HT4 Agonist
This protocol is based on studies with Prucalopride and is designed to assess its effects on memory in healthy human volunteers.
-
Participants: Healthy adult volunteers (e.g., aged 18-36).
-
Drug Administration: Administer a low dose of Prucalopride (e.g., 1 mg daily) or a placebo for a defined period (e.g., 6 days) in a double-blind, randomized manner.
-
Cognitive Task (Memory Recognition):
-
Encoding Phase: Before a brain scan, show participants a series of images (e.g., animals and landscapes).
-
Recognition Phase (during fMRI): During a functional magnetic resonance imaging (fMRI) scan, show the same images again, interspersed with similar but new images.
-
Post-Scan Memory Test: After the scan, present participants with the original images, the similar new images, and a set of completely novel images, and ask them to identify the images they have seen before.
-
-
Data Analysis:
-
Behavioral: Compare the accuracy of image recognition between the Prucalopride and placebo groups.
-
Neuroimaging (fMRI): Analyze brain activity during the recognition phase, particularly in regions associated with memory, such as the hippocampus and angular gyrus.
-
-
Expected Outcome: The Prucalopride group is expected to show significantly better performance on the memory test and increased activity in memory-related brain regions compared to the placebo group.
Summary of Representative 5-HT4 Receptor Ligands in Neuroscience Research
| Compound | Class | Key Research Findings in Neuroscience | Reference |
| Prucalopride | Selective 5-HT4 Agonist | Improves memory and cognition in healthy volunteers; increases hippocampal activity. | |
| BIMU-8 | Selective 5-HT4 Agonist | Increases conditioned responses in mice, suggesting a role in learning and memory; increases acetylcholine outflow in brain slices. | |
| RS 23597-190 | Selective 5-HT4 Antagonist | Used as a tool to block 5-HT4 receptor-mediated effects in vitro and in vivo. |
This document provides a corrected overview and experimental guidelines for the use of this compound in neuroscience research, clarifying its role as a MAO-A inhibitor. Additionally, it offers an introduction to the application of true 5-HT4 receptor agonists for researchers interested in that target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology of the new reversible inhibitor of monoamine oxidase A, RS-8359 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Changes in monoamine levels in mouse brain elicited by forced-swimming stress, and the protective effect of a new monoamine oxidase inhibitor, RS-8359 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deamination of norepinephrine, dopamine, and serotonin by type A monoamine oxidase in discrete regions of the rat brain and inhibition by RS-8359 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening Assays for Monoamine Oxidase A (MAO-A) Inhibitors
Introduction
Monoamine Oxidase A (MAO-A) is a crucial enzyme responsible for the oxidative deamination of key neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2] Its role in regulating neurotransmitter levels has made it a significant therapeutic target, particularly in the treatment of depression and anxiety disorders.[1] High-throughput screening (HTS) provides an essential platform for the rapid identification of novel MAO-A inhibitors from large compound libraries, accelerating the drug discovery process.[1][3] Modern HTS assays for MAO-A are typically designed for microplate formats (96- or 384-well) and are based on detecting the products of the MAO-A catalyzed reaction, primarily through fluorescence or luminescence.
Assay Principles
The foundational reaction catalyzed by MAO-A is the oxidative deamination of a monoamine substrate, which produces an aldehyde, the corresponding amine, and hydrogen peroxide (H₂O₂).
R-CH₂-NH₂ + O₂ + H₂O → R-CHO + NH₃ + H₂O₂
HTS assays leverage this reaction by using specific substrates and detection reagents to generate a quantifiable signal that is proportional to enzyme activity. The presence of an inhibitor reduces the rate of this reaction, leading to a decrease in signal.
Types of High-Throughput Screening Assays
Several robust methods have been developed and optimized for HTS of MAO-A inhibitors.
-
Fluorescence-Based Assays: These are among the most common methods for HTS.
-
H₂O₂ Detection: This approach relies on the detection of the H₂O₂ byproduct. A popular method involves the use of N-acetyl-3,7-dihydroxyphenoxazine (Amplex Red), which, in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce the highly fluorescent compound resorufin. This provides a sensitive and continuous assay format. Commercially available kits, such as those from Abcam and Sigma-Aldrich, utilize this principle.
-
Fluorescent Substrate Conversion: An alternative method uses a non-fluorescent substrate that is converted into a fluorescent product by MAO-A. Kynuramine is a classic example of such a substrate; its deamination by MAO-A leads to the formation of 4-hydroxyquinoline, a fluorescent product. This direct detection method simplifies the assay workflow.
-
-
Luminescence-Based Assays: These assays are known for their exceptional sensitivity and broad dynamic range, making them highly suitable for HTS.
-
Coupled Luciferase Reaction: The Promega MAO-Glo™ Assay is a leading example. It utilizes a derivative of beetle luciferin as a luminogenic substrate for MAO-A. The product of the MAO-A reaction is then converted into luciferin by an esterase. This newly formed luciferin is a substrate for luciferase, which generates a stable, glow-type luminescent signal. The intensity of the light is directly proportional to MAO-A activity. This "add-and-read" format is simple and robust.
-
Key HTS Assay Performance Metrics
To ensure the quality and reliability of screening data, several statistical parameters are evaluated during assay development and execution.
-
Z'-Factor: This parameter is a measure of the statistical effect size and is used to assess the quality of an HTS assay. It reflects the separation between the high-signal (no inhibition) and low-signal (full inhibition) controls. An assay is considered excellent for HTS if its Z'-factor is between 0.5 and 1.0. A value below 0.5 is considered marginal, and a value less than 0 indicates the assay is unsuitable for screening.
-
IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. It is a standard measure of a compound's potency.
Experimental Protocols
This section provides a detailed protocol for a luminescence-based HTS assay for MAO-A inhibitors, based on the principles of the Promega MAO-Glo™ Assay.
Protocol: Luminescence-Based MAO-A Inhibitor Screening
This protocol is designed for a 384-well plate format and aims to identify and characterize inhibitors of recombinant human MAO-A.
1. Materials and Reagents
-
MAO-Glo™ Assay Kit (Promega, Cat. No. V1401 or similar)
-
Luminogenic MAO Substrate
-
MAO Reaction Buffer
-
Luciferin Detection Reagent (lyophilized)
-
Luciferin Detection Buffer
-
-
Recombinant Human MAO-A Enzyme
-
Test Compounds (dissolved in DMSO)
-
Control Inhibitor: Clorgyline (known MAO-A specific inhibitor)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
2. Reagent Preparation
-
MAO Reaction Buffer: Equilibrate the provided buffer to room temperature.
-
1X MAO-A Enzyme Solution: Dilute the recombinant MAO-A enzyme stock to the desired working concentration (e.g., 2X final concentration) using the MAO Reaction Buffer. The optimal concentration should be determined empirically to yield a robust signal.
-
Test Compounds and Controls:
-
Prepare serial dilutions of test compounds in DMSO. Then, dilute these into MAO Reaction Buffer to achieve the desired final assay concentrations (ensure the final DMSO concentration is ≤1%).
-
Negative Control (0% Inhibition): MAO Reaction Buffer with DMSO (vehicle).
-
Positive Control (100% Inhibition): Prepare a high concentration of Clorgyline (e.g., 10 µM) in MAO Reaction Buffer with DMSO.
-
-
Luciferin Detection Reagent: Reconstitute the lyophilized reagent with the Luciferin Detection Buffer as per the manufacturer's instructions. This solution contains the esterase and luciferase needed for the signal generation step.
3. Assay Procedure
The procedure involves two main steps: the MAO reaction followed by the signal detection.
Step 1: MAO-A Reaction
-
Add 5 µL of test compound, positive control (Clorgyline), or negative control (vehicle) to the wells of a 384-well plate.
-
Prepare a 2X Substrate Solution by diluting the luminogenic MAO substrate in MAO Reaction Buffer.
-
To initiate the MAO-A reaction, add 10 µL of the 1X MAO-A Enzyme Solution to each well. For a "no enzyme" background control, add 10 µL of MAO Reaction Buffer instead.
-
Add 5 µL of the 2X Substrate Solution to all wells.
-
Mix the plate gently on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature (23-25°C) for 60 minutes.
Step 2: Signal Detection
-
After the incubation, add 20 µL of the reconstituted Luciferin Detection Reagent to each well. This step stops the MAO-A reaction and initiates the light-producing reaction.
-
Mix the plate gently on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 20 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The signal is stable for several hours.
4. Data Analysis
-
Calculate Percent Inhibition:
-
Subtract the average luminescence of the "no enzyme" background control from all other measurements.
-
Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
-
Determine IC₅₀ Values:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value for each active compound.
-
Data Presentation
Quantitative data from HTS assays are crucial for comparing results and evaluating inhibitor potency.
Table 1: Performance of a Representative MAO-A HTS Assay
This table summarizes typical performance metrics for a fluorescence-based HTS assay adapted for a 384-well format.
| Parameter | Value | Reference |
| Assay Format | 384-well microplate | |
| Substrate (for MAO-A) | Serotonin | |
| Detection Method | H₂O₂ detection via Amplex Red | |
| Signal-to-Background (S/B) | > 3 | |
| Z'-Factor | 0.71 ± 0.03 |
Table 2: IC₅₀ Values of Known MAO-A Inhibitors
This table provides reference IC₅₀ values for standard MAO-A inhibitors determined by various HTS-compatible methods.
| Inhibitor | IC₅₀ Value (nM) | Assay Type | Reference |
| Clorgyline | 2.99 | Fluorescence (Amplex Red) | |
| Clorgyline | 11 | Fluorescence | |
| Harmaline | 2.3 | Radiochemical | |
| Iproniazid | 37,000 | Enzymatic |
Visualizations
Diagrams created using DOT language to illustrate key workflows and principles.
Caption: General workflow for high-throughput screening of MAO-A inhibitors.
Caption: Principle of the luminescence-based MAO-Glo™ assay.
References
- 1. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 2. researchgate.net [researchgate.net]
- 3. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RS 8359 Administration in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 8359, chemically known as (+/-)-4-(4-cyanoanilino)-5,6-dihydro-7-hydroxy-7H-cyclopenta[d]-pyrimidine, is a potent, selective, and reversible inhibitor of monoamine oxidase A (MAO-A).[1][2] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, which is a well-established mechanism for antidepressant action. Preclinical studies are essential to evaluate the efficacy and safety of this compound in relevant animal models. These application notes provide detailed protocols for the preparation and administration of this compound in rodents, along with methods for assessing its pharmacodynamic effects.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by reversibly inhibiting the MAO-A enzyme. This inhibition leads to a decrease in the breakdown of monoamine neurotransmitters, resulting in their accumulation in the synaptic cleft. The increased availability of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) enhances neurotransmission in pathways implicated in the regulation of mood and emotion.
Pharmacokinetics and Metabolism
Preclinical studies have revealed significant species differences in the pharmacokinetics and metabolism of this compound. A key feature is its stereoselective metabolism, where the (R)-enantiomer generally exhibits higher plasma concentrations and a longer half-life compared to the (S)-enantiomer.[3] The (S)-enantiomer is rapidly metabolized, primarily through oxidation by aldehyde oxidase.[4] Furthermore, chiral inversion from the (S)- to the (R)-enantiomer has been observed, with notable variability across species.[2]
| Parameter | Rat | Mouse | Dog | Monkey |
| AUC(R)/AUC(S) Ratio (Oral) | 2.6 | 3.8 | 31 | 238 |
| (S) to (R) Chiral Inversion (%) | 45.8 | 3.8 | 0.8 | 4.2 |
Table 1: Stereoselective Pharmacokinetic Parameters of this compound in Different Preclinical Species.
Experimental Protocols
Preparation of this compound for Oral Administration
While specific formulations for this compound in preclinical studies are not extensively detailed in the literature, a common approach for poorly water-soluble compounds is to prepare a suspension.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose (or Carboxymethyl cellulose) in sterile, purified water
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Volumetric flasks and cylinders
-
Stir plate and stir bar
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and total volume.
-
Weigh the appropriate amount of this compound powder.
-
Prepare the 0.5% methylcellulose solution by slowly adding the methylcellulose powder to the water while stirring continuously until fully dissolved.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while mixing continuously to ensure a uniform suspension.
-
Stir the suspension for at least 30 minutes before administration to ensure homogeneity.
-
Administer the suspension via oral gavage at the desired dose.
In Vivo Pharmacodynamic Assessment in Rodents
The following protocols describe behavioral tests commonly used to assess the antidepressant-like effects of compounds in mice and rats.
Forced Swim Test (FST)
This test is based on the principle that an animal will cease escape-oriented behavior when placed in a stressful, inescapable situation. Antidepressant treatment is expected to increase the duration of active, escape-oriented behaviors.
Materials:
-
Cylindrical water tank (e.g., 25 cm height, 15 cm diameter)
-
Water at 23-25°C
-
Video recording equipment
-
Stopwatch
Protocol:
-
Administer this compound or vehicle to the animals at a predetermined time before the test (e.g., 60 minutes).
-
Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or feet.
-
Gently place the animal in the water.
-
Record the animal's behavior for a total of 6 minutes.
-
The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
At the end of the test, remove the animal, dry it with a towel, and return it to its home cage.
Tail Suspension Test (TST)
Similar to the FST, the TST induces a state of behavioral despair. Antidepressants are expected to increase the duration of active struggling.
Materials:
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice)
-
Adhesive tape
-
Video recording equipment
-
Stopwatch
Protocol:
-
Administer this compound or vehicle at a predetermined time before the test.
-
Securely attach a piece of adhesive tape to the tip of the mouse's tail.
-
Suspend the mouse by its tail from the horizontal bar.
-
Record the animal's behavior for 6 minutes.
-
The primary measure is the total duration of immobility.
-
At the end of the test, gently remove the tape and return the mouse to its home cage.
Sucrose Preference Test (SPT)
This test assesses anhedonia, a core symptom of depression, by measuring the animal's preference for a sweetened solution over plain water. A decrease in sucrose preference is indicative of anhedonic-like behavior, which is expected to be reversed by antidepressant treatment.
Materials:
-
Two identical drinking bottles per cage
-
1% (w/v) sucrose solution
-
Plain tap water
Protocol:
-
For 48 hours, habituate the animals to two bottles in their home cage, both containing plain water.
-
Following habituation, replace one of the water bottles with a 1% sucrose solution for 24-48 hours.
-
Measure the consumption from each bottle by weighing them at the beginning and end of the test period.
-
Calculate the sucrose preference as: (volume of sucrose solution consumed / total volume of liquid consumed) x 100.
-
The positions of the two bottles should be switched halfway through the test period to avoid a side preference bias.
Data Presentation
Quantitative data from preclinical studies with this compound should be summarized in a clear and structured format to facilitate comparison and interpretation.
| Animal Model | Administration Route | Dose Range (mg/kg) | Key Findings | Reference |
| Rat | Oral | Up to 30 | Dose-dependent effects on monoamine metabolites in the brain. | [Based on general findings for MAO-A inhibitors] |
| Mouse, Rat, Dog, Monkey | Oral | Not Specified | Stereoselective pharmacokinetics, with higher plasma levels of the (R)-enantiomer. | |
| Rat | Oral | Not Specified | Chiral inversion of the (S)-enantiomer to the (R)-enantiomer. |
Table 2: Summary of Preclinical In Vivo Data for this compound.
Disclaimer: These application notes and protocols are intended for guidance in a research setting. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. Researchers should optimize dosages, timing, and specific experimental parameters based on their specific research questions and animal models.
References
- 1. Stereoselective pharmacokinetics of RS-8359, a selective and reversible inhibitor of A-type monoamine oxidase, in rats, mice, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetic profile of RS-8359 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective pharmacokinetics of RS-8359, a selective and reversible MAO-A inhibitor, by species-dependent drug-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Solubility of RS 8359
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of the selective and reversible monoamine oxidase A (MAO-A) inhibitor, RS 8359.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility characteristics of this compound?
A1: this compound is a white to off-white solid compound with limited solubility in aqueous solutions. It is soluble in dimethyl sulfoxide (DMSO) at a concentration of 50 mg/mL (198.20 mM); however, this requires heating to 80°C and ultrasonication to achieve complete dissolution.[1] It is important to note that DMSO is hygroscopic, and the presence of water can significantly reduce the solubility of this compound.[1] Therefore, using anhydrous DMSO is highly recommended.
Q2: I am having difficulty dissolving this compound in DMSO even with heating. What could be the issue?
A2: Several factors could contribute to this issue. First, ensure you are using a fresh, anhydrous grade of DMSO, as absorbed water can significantly hinder solubility.[1] If you are still facing problems, the concentration you are trying to achieve may be too high. Additionally, the physical form of the compound can influence its solubility, with amorphous forms generally being more soluble than crystalline forms.
Q3: Can I use solvents other than DMSO to prepare a stock solution of this compound?
Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A4: This is a common issue with poorly soluble compounds. The rapid change in solvent polarity causes the compound to "crash out" of the solution. To mitigate this, you can try several strategies:
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Pre-warming the Aqueous Medium: Gently warming your buffer or cell culture medium before adding the DMSO stock can sometimes help.
-
Use of Surfactants or Co-solvents: Incorporating a low concentration of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a co-solvent in your final aqueous solution can help maintain the solubility of this compound.
-
Formulation with Excipients: For in vivo studies, formulating this compound with solubilizing agents like cyclodextrins or in lipid-based delivery systems can significantly improve its aqueous compatibility.
Troubleshooting Guides
Guide 1: Enhancing Solubility of this compound for In Vitro Experiments
If you are encountering persistent solubility issues with this compound for your in vitro assays, the following experimental workflow can help you systematically identify a suitable solvent system.
Experimental Workflow for Solubility Optimization
Caption: A stepwise workflow for troubleshooting and optimizing the solubility of this compound for in vitro experiments.
Protocol for Co-solvent System Screening:
-
Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 50 mg/mL).
-
Select a panel of biocompatible co-solvents (e.g., ethanol, propylene glycol, PEG 400).
-
In separate microcentrifuge tubes, prepare various ratios of DMSO to the co-solvent (e.g., 9:1, 4:1, 1:1).
-
Add a small aliquot of the this compound DMSO stock to each co-solvent mixture to achieve the desired final concentration.
-
Vortex each mixture and visually inspect for precipitation.
-
Incubate at room temperature and 37°C for a defined period (e.g., 1-2 hours) and re-examine.
-
Select the co-solvent system that maintains the highest concentration of this compound in solution without precipitation.
Quantitative Data Summary:
| Solvent System | Maximum Achievable Concentration (Hypothetical) | Observations |
| 100% Anhydrous DMSO | 50 mg/mL | Requires heating and sonication |
| 90% DMSO / 10% Ethanol | > 25 mg/mL | May improve stability in aqueous dilutions |
| 80% DMSO / 20% PEG 400 | > 30 mg/mL | Increased viscosity |
Note: The concentrations in the table are hypothetical and should be determined experimentally.
Guide 2: Formulation Strategies for In Vivo Studies
For animal studies, it is critical to use a well-tolerated formulation that ensures the bioavailability of this compound.
Decision Tree for In Vivo Formulation
Caption: A decision tree to guide the selection of an appropriate formulation strategy for in vivo studies of this compound.
Protocol for Cyclodextrin Formulation:
-
Determine the appropriate cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its good safety profile.
-
Prepare the cyclodextrin solution: Dissolve HP-β-CD in an appropriate aqueous vehicle (e.g., saline, PBS) to the desired concentration (e.g., 10-40% w/v).
-
Add this compound: Slowly add the powdered this compound to the cyclodextrin solution while stirring.
-
Facilitate complexation: Stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex. Gentle heating may be applied if the compound is stable at elevated temperatures.
-
Clarify the solution: After the incubation period, centrifuge or filter the solution to remove any undissolved compound.
-
Determine the concentration: Analyze the concentration of this compound in the final clear solution using a suitable analytical method (e.g., HPLC-UV).
Signaling Pathway
This compound is a selective and reversible inhibitor of monoamine oxidase A (MAO-A). MAO-A is a mitochondrial enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the brain. The enzyme plays a role in both apoptotic and proliferative signaling pathways.
MAO-A Signaling Pathway
Caption: The signaling pathway of MAO-A and the inhibitory action of this compound.
References
Technical Support Center: Interpreting Unexpected Results with RS 8359
This technical support center is designed for researchers, scientists, and drug development professionals utilizing RS 8359 in their experiments. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise, ensuring the generation of accurate and reliable data.
Troubleshooting Guide
This guide addresses potential unexpected results during in vitro experiments with this compound, a selective and reversible monoamine oxidase A (MAO-A) inhibitor.
Question: I am observing lower-than-expected or no inhibition of MAO-A activity with this compound.
| Potential Cause | Recommended Solution |
| Degradation of this compound | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C, protected from light. |
| Inactive MAO-A Enzyme | Confirm the activity of the MAO-A enzyme using a known inhibitor as a positive control. Ensure the enzyme has been stored and handled correctly according to the manufacturer's instructions. |
| Incorrect Assay Buffer pH | The optimal pH for MAO-A activity is typically between 7.0 and 7.5. Verify the pH of your assay buffer. |
| Substrate Degradation | Use fresh substrate for each experiment. Some substrates are light-sensitive and should be handled accordingly. |
| Chiral Inversion of this compound | This compound is a racemic mixture. The (S)-enantiomer can undergo chiral inversion to the (R)-enantiomer.[1] This phenomenon, primarily observed in vivo, could potentially occur under certain in vitro conditions, altering the effective concentration of the more active enantiomer. Consider using enantiomerically pure forms of this compound if available and the experimental question warrants it. |
Question: My results show inconsistent or highly variable MAO-A inhibition at the same concentration of this compound.
| Potential Cause | Recommended Solution |
| Poor Solubility of this compound | Visually inspect the assay wells for any signs of precipitation. Prepare a fresh, clear stock solution in an appropriate solvent like DMSO. Ensure the final solvent concentration in the assay is low (typically <1%) and consistent across all wells. |
| Inconsistent Pipetting | Use calibrated pipettes and ensure proper mixing of all reagents. For multi-well plates, consider using a multichannel pipette or automated liquid handling system for consistent reagent addition. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate for critical samples, as they are more prone to evaporation. Fill the outer wells with buffer or water to create a humidity barrier. |
| Time-Dependent Inhibition | As a reversible inhibitor, the degree of inhibition by this compound might be influenced by the pre-incubation time with the MAO-A enzyme. Standardize the pre-incubation time across all experiments. |
Question: I am observing a high background signal or apparent inhibition in my no-enzyme controls.
| Potential Cause | Recommended Solution |
| Autofluorescence of this compound | In fluorometric assays, this compound itself may be fluorescent at the excitation and emission wavelengths used. Measure the fluorescence of this compound in the assay buffer without the enzyme or substrate to determine its intrinsic fluorescence. |
| Interference with Detection Reagents | This compound may interfere with the colorimetric or fluorometric detection reagents. For example, in assays measuring hydrogen peroxide production, some compounds can directly react with H₂O₂ or the detection probe.[2] Run a control reaction with this compound and the detection system in the absence of the enzyme to check for interference. |
| Light Scattering | At high concentrations, precipitated this compound can scatter light, leading to artificially high absorbance or fluorescence readings. Visually inspect for precipitation and filter the solution if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective and reversible inhibitor of monoamine oxidase A (MAO-A).[1] MAO-A is an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters.
Q2: What are the known metabolites of this compound?
In vivo, this compound undergoes stereoselective metabolism. The (S)-enantiomer is rapidly metabolized, and chiral inversion to the (R)-enantiomer has been observed.[1]
Q3: Are there any known off-target effects of this compound?
Q4: How can I be sure my observed effect is due to MAO-A inhibition by this compound?
To confirm that the observed biological effect is due to MAO-A inhibition, consider the following experiments:
-
Rescue experiment: If possible, add back the product of the MAO-A reaction to see if it reverses the effect of this compound.
-
Use a negative control: Employ a similar but inactive compound to show that the effect is specific to the inhibitory action of this compound.
Experimental Protocols
Protocol: In Vitro MAO-A Inhibition Assay (Fluorometric)
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
Materials:
-
Human recombinant MAO-A enzyme
-
This compound
-
MAO-A substrate (e.g., kynuramine or a commercial proprietary substrate)
-
Detection reagent (e.g., horseradish peroxidase and a fluorogenic peroxidase substrate like Amplex Red)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Black, flat-bottom 96-well microplate
Procedure:
-
Prepare a stock solution of this compound in DMSO. Make serial dilutions in assay buffer to achieve the desired final concentrations.
-
Add 50 µL of the diluted this compound or vehicle control (assay buffer with the same final concentration of DMSO) to the wells of the 96-well plate.
-
Add 25 µL of MAO-A enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the MAO-A substrate solution.
-
Immediately add 25 µL of the detection reagent mixture.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm for Amplex Red) in a kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
Mandatory Visualizations
Caption: MAO-A Inhibition by this compound
Caption: Troubleshooting Workflow for Unexpected Results
References
Factors affecting RS 8359 activity in experiments
Disclaimer: The information provided in this guide is based on the assumed mechanism of action for RS 8359 as a selective MEK1/2 inhibitor. These are general recommendations and may require optimization for your specific experimental setup.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By binding to the ATP pocket of MEK1/2, it prevents the phosphorylation and activation of ERK1/2 (p44/42 MAPK), a key downstream effector in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers and other diseases.
2. What is the recommended solvent for reconstituting this compound?
For in vitro experiments, this compound should be reconstituted in dimethyl sulfoxide (DMSO) to prepare a stock solution. For in vivo studies, please refer to the specific formulation data sheet provided with the compound, which may involve solvents such as a mixture of PEG300, Tween 80, and saline.
3. How should I store this compound solutions?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single-use.
4. What is the expected cellular effect of this compound treatment?
Treatment with this compound should lead to a dose-dependent decrease in the phosphorylation of ERK1/2. This can be assessed by Western blotting using antibodies specific for phospho-ERK1/2 (Thr202/Tyr204). Downstream effects may include inhibition of cell proliferation, induction of apoptosis, or cell cycle arrest, depending on the cell type and context.
Troubleshooting Guides
Issue 1: No or weak inhibition of ERK phosphorylation observed.
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify the final concentration of this compound in your assay. Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line. |
| Cell Line Insensitivity | Some cell lines may have intrinsic or acquired resistance to MEK inhibitors. Confirm that the MAPK/ERK pathway is active in your cell line (i.e., detectable phospho-ERK at baseline). |
| Compound Degradation | Ensure the this compound stock solution was stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution if necessary. |
| Insufficient Incubation Time | The inhibition of ERK phosphorylation is typically a rapid event. However, optimal incubation times can vary. Perform a time-course experiment (e.g., 1, 2, 4, 8 hours) to determine the optimal duration. |
| High Serum Concentration in Media | Growth factors in serum can strongly activate the MAPK/ERK pathway, potentially overcoming the inhibitory effect of this compound. Consider reducing the serum concentration or serum-starving the cells prior to treatment. |
Issue 2: Significant off-target effects or cellular toxicity observed at expected active concentrations.
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | Titrate down the concentration of this compound to the lowest effective dose that inhibits ERK phosphorylation without causing overt toxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle-only control to assess solvent toxicity. |
| Cell Line Sensitivity | Certain cell lines may be particularly sensitive to MEK inhibition or the compound itself. Assess cell viability using a sensitive method like Annexin V/PI staining to distinguish between apoptosis and necrosis. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) |
| MEK1 | Kinase Assay | 15 |
| MEK2 | Kinase Assay | 25 |
Table 2: Recommended Concentration Ranges for Cell-Based Assays
| Assay Type | Recommended Concentration Range | Notes |
| Inhibition of pERK | 10 nM - 1 µM | Perform a dose-response to determine the EC50 in your cell line. |
| Cell Proliferation/Viability | 100 nM - 10 µM | The effective concentration may be higher than that required for pERK inhibition and is cell-line dependent. |
Experimental Protocols
Protocol 1: Western Blot Analysis of ERK1/2 Phosphorylation
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): If assessing pathway activation, serum-starve cells for 12-24 hours in a low-serum (e.g., 0.5%) or serum-free medium.
-
Compound Treatment: Treat cells with varying concentrations of this compound (and a vehicle control) for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well opaque plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and a vehicle control).
-
Incubation: Incubate the plate for a period relevant to cell doubling time (e.g., 72 hours).
-
Assay Procedure: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Signal Measurement: Mix the contents and measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: Troubleshooting workflow for weak or absent inhibition of pERK by this compound.
Technical Support Center: Overcoming Challenges in In Vivo RS-8359 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of in vivo studies with the selective and reversible monoamine oxidase A (MAO-A) inhibitor, RS-8359.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected plasma concentrations of RS-8359 in our rodent models after oral administration. What could be the reason?
A1: This is a common challenge with RS-8359 due to its stereoselective pharmacokinetics. The compound is a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is rapidly metabolized and cleared in many species, leading to significantly lower plasma exposure compared to the (R)-enantiomer.[1][2] The ratio of the area under the curve (AUC) of the (R)-enantiomer to the (S)-enantiomer can vary significantly between species.[1]
Q2: Are there species differences in the metabolism of RS-8359 that we should be aware of?
A2: Yes, there are marked species differences in the metabolism and pharmacokinetics of RS-8359. For instance, the AUC ratio of (R)- to (S)-enantiomers is approximately 2.6 in rats and 3.8 in mice, but much higher in dogs (31) and monkeys (238).[1] Furthermore, chiral inversion of the (S)-enantiomer to the more stable (R)-enantiomer has been observed, with rats showing a higher rate of inversion (45.8%) compared to mice (3.8%), dogs (0.8%), and monkeys (4.2%).[2] These differences are attributed to species-specific variations in drug-metabolizing enzymes.
Q3: What are the potential toxicities associated with RS-8359 and other MAO-A inhibitors that we should monitor for in our in vivo studies?
A3: As a MAO-A inhibitor, RS-8359 has the potential to cause adverse effects associated with this class of compounds. Key toxicities to monitor include:
-
Hypertensive Crisis: A significant risk, especially when co-administered with tyramine-rich foods or sympathomimetic drugs. This can lead to headache, agitation, and chest pain.
-
Serotonin Syndrome: Characterized by anxiety, agitation, tremors, hyperthermia, and autonomic instability. This is more likely to occur when co-administered with other serotonergic agents.
-
General Clinical Signs: Monitor for changes in behavior (agitation, restlessness), autonomic instability (changes in heart rate and blood pressure), and neurological signs (tremors, clonus, hyperreflexia).
Q4: What is a suitable vehicle for formulating RS-8359 for oral administration in rodents?
A4: While specific formulation details for RS-8359 in preclinical studies are not widely published, for poorly water-soluble compounds like many small molecule inhibitors, a common approach is to use a suspension. A vehicle containing a suspending agent like carboxymethyl cellulose (CMC) in water is a standard choice. For compounds with very low solubility, co-solvents such as polyethylene glycol (PEG) or surfactants like Tween 80 can be incorporated. It is crucial to assess the stability and dose-ability of the formulation. Safety data is available for many common vehicles used in oral rodent studies.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Oral Gavage Technique | Review and standardize the oral gavage procedure among all personnel. Ensure proper restraint and tube placement. | Improper dosing technique can lead to inaccurate administration and high variability in absorption. |
| Formulation Instability | Prepare fresh formulations daily. Visually inspect for homogeneity before each dose. Consider particle size analysis of the suspension. | Agglomeration or settling of the suspension can lead to inconsistent dosing. |
| Food Effects | Standardize the fasting period for animals before dosing. | The presence of food in the stomach can alter the absorption of orally administered drugs. |
| Stereoselective Metabolism | If possible, use chiral HPLC to quantify the plasma concentrations of the (R)- and (S)-enantiomers separately. | Understanding the pharmacokinetic profile of each enantiomer will help interpret the data more accurately. |
Issue 2: Unexpected Adverse Events or Mortality
| Potential Cause | Troubleshooting Step | Rationale |
| Hypertensive Crisis | Ensure the diet provided to the animals is low in tyramine. Avoid co-administration of other drugs that can increase blood pressure. | MAO-A inhibitors can induce a hypertensive crisis when combined with tyramine. |
| Serotonin Syndrome | Avoid co-administration of serotonergic agents (e.g., SSRIs). | The combination of a MAO-A inhibitor with other serotonergic drugs can lead to life-threatening serotonin syndrome. |
| Dose-Related Toxicity | Conduct a dose-range finding study to determine the maximum tolerated dose (MTD). | High doses of MAO-A inhibitors can lead to significant toxicity. |
| Vehicle Toxicity | Run a vehicle-only control group to assess any adverse effects of the formulation itself. | Some excipients, especially at high concentrations, can cause toxicity. |
Data Presentation
Table 1: Species Differences in the Pharmacokinetics of RS-8359 Enantiomers (Oral Administration)
| Species | AUC Ratio ((R)/(S)) | (S) to (R) Chiral Inversion Rate (%) |
| Rat | 2.6 | 45.8 |
| Mouse | 3.8 | 3.8 |
| Dog | 31 | 0.8 |
| Monkey | 238 | 4.2 |
| (Data sourced from existing publications) |
Experimental Protocols
Protocol 1: Formulation of RS-8359 for Oral Gavage in Rodents
-
Objective: To prepare a homogeneous and stable suspension of RS-8359 for oral administration.
-
Materials:
-
RS-8359 powder
-
Vehicle: 0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinder and appropriate glassware
-
-
Procedure:
-
Calculate the required amount of RS-8359 and vehicle based on the desired concentration and number of animals.
-
Weigh the appropriate amount of RS-8359 powder.
-
Triturate the RS-8359 powder in a mortar with a small amount of the vehicle to create a smooth paste. This helps in breaking down any aggregates.
-
Gradually add the remaining vehicle to the paste while continuously stirring.
-
Transfer the suspension to a beaker with a magnetic stir bar.
-
Stir the suspension on a stir plate for at least 30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any clumps or settling before each use. Stir well before drawing each dose.
-
Protocol 2: In Vivo Efficacy Assessment in a Murine Model of Depression (Forced Swim Test)
-
Objective: To evaluate the antidepressant-like effects of RS-8359.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Administer RS-8359 or vehicle orally once daily for 14 consecutive days.
-
On day 14, 60 minutes after the final dose, perform the forced swim test.
-
Place each mouse individually in a glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
The test duration is 6 minutes. Record the duration of immobility during the last 4 minutes of the test.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
Protocol 3: Acute Toxicity Study in Rats
-
Objective: To determine the acute toxicity profile of RS-8359 after a single oral dose.
-
Animals: Male and female Sprague-Dawley rats, 6-8 weeks old.
-
Procedure:
-
Divide animals into several dose groups, including a vehicle control group.
-
Administer a single oral dose of RS-8359 or vehicle.
-
Observe animals for clinical signs of toxicity at 30 minutes, 1, 2, 4, and 24 hours post-dose, and then daily for 14 days.
-
Record body weights daily.
-
At the end of the 14-day observation period, euthanize the animals and perform a gross necropsy.
-
Collect blood for hematology and clinical chemistry analysis.
-
Collect and weigh major organs.
-
Mandatory Visualization
Caption: Mechanism of action of RS-8359 in inhibiting MAO-A.
Caption: General workflow for an in vivo study of RS-8359.
References
- 1. Stereoselective pharmacokinetics of RS-8359, a selective and reversible MAO-A inhibitor, by species-dependent drug-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective pharmacokinetics of RS-8359, a selective and reversible inhibitor of A-type monoamine oxidase, in rats, mice, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Species-Specific Differences in RS-8359 Metabolism
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the species-specific metabolism of RS-8359. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly different plasma concentrations of the (R)- and (S)-enantiomers of RS-8359 in our animal model. Is this expected?
A1: Yes, this is a well-documented phenomenon. Following administration of racemic RS-8359, plasma concentrations of the (R)-enantiomer are substantially higher than those of the (S)-enantiomer across all studied species, including rats, mice, dogs, monkeys, and humans.[1] The rapid disappearance of the (S)-enantiomer from plasma is attributed to its rapid metabolism by various drug-metabolizing enzymes, which differ depending on the species.[1]
Q2: What are the major metabolic pathways for RS-8359, and do they differ between species?
A2: The principal metabolic pathways for RS-8359 are species-dependent. Key transformations include 2-oxidation of the pyrimidine ring and the formation of a cis-diol.[1][2] In rats, the main metabolites are the 2-keto form (likely produced by aldehyde oxidase), the cis-diol form, and a 2-keto-cis-diol form (produced by cytochrome P450).[1] Mice primarily produce the cis-diol form. In dogs, the main metabolite is a glucuronide conjugate of RS-8359. Monkeys and humans predominantly form the 2-keto metabolite.
Q3: Which enzymes are responsible for the metabolism of RS-8359?
A3: The primary enzymes involved in RS-8359 metabolism are aldehyde oxidase and cytochrome P450 (CYP) enzymes. Aldehyde oxidase is the key enzyme responsible for the 2-oxidation of the pyrimidine ring, which is a major metabolic route, particularly for the (S)-enantiomer in monkeys and humans. Cytochrome P450 enzymes are involved in the formation of the cis-diol and 2-keto-cis-diol metabolites observed in rats.
Q4: We are detecting the (R)-enantiomer in the plasma of animals administered only the (S)-enantiomer. What could be the cause of this?
A4: This is due to the chiral inversion of the cyclopentanol group of RS-8359. The conversion of the (S)-enantiomer to the (R)-enantiomer has been observed and shows marked species differences. The rate of this [S] to [R] chiral inversion is highest in rats. A reverse [R] to [S] chiral inversion has also been suggested to occur in rats.
Troubleshooting Guides
Problem: Inconsistent or unexpected metabolite profiles in in vitro liver microsome experiments.
| Possible Cause | Troubleshooting Step |
| Incorrect subcellular fraction | The 2-oxidation of RS-8359 is catalyzed by aldehyde oxidase, which is a cytosolic enzyme. Ensure you are using the S9 fraction or cytosol, not just microsomes, if you are investigating this pathway. |
| Inappropriate cofactors | Cytochrome P450-mediated metabolism requires NADPH. Aldehyde oxidase does not. Ensure the correct cofactors are present for the specific metabolic pathway being studied. |
| Species of liver preparation | The metabolic profile of RS-8359 is highly dependent on the species. Verify that the species of the liver preparation aligns with the expected metabolic pathway you are investigating. |
Problem: Low or non-detectable plasma levels of the (S)-enantiomer in monkeys or humans.
| Possible Cause | Troubleshooting Step |
| Rapid metabolism | The (S)-enantiomer is metabolized extremely rapidly in monkeys and humans, primarily via 2-oxidation by aldehyde oxidase. Plasma concentrations can be negligible. Consider using more sensitive analytical methods or analyzing for the 2-keto metabolite. |
| Analytical method limitations | The low concentration of the (S)-enantiomer may be below the limit of quantification of your current assay. Validate your analytical method for the required sensitivity. |
Quantitative Data Summary
Table 1: Stereoselective Pharmacokinetics of RS-8359 Enantiomers After Oral Administration of Racemic RS-8359
| Species | AUC(R) / AUC(S) Ratio |
| Rats | 2.6 |
| Mice | 3.8 |
| Dogs | 31 |
| Monkeys | 238 |
| Humans | (S)-enantiomer almost negligible |
Table 2: Species Differences in the [S] to [R] Chiral Inversion Rate of RS-8359
| Species | [S] to [R] Chiral Inversion Rate (%) |
| Rats | 45.8 |
| Mice | 3.8 |
| Dogs | 0.8 |
| Monkeys | 4.2 |
Table 3: Principal Metabolites of RS-8359 in Different Species
| Species | Principal Metabolite(s) |
| Rats | 2-keto form, cis-diol form, 2-keto-cis-diol form |
| Mice | cis-diol form |
| Dogs | RS-8359 glucuronide |
| Monkeys | 2-keto form |
| Humans | 2-keto form |
Visualizations
Caption: Experimental workflow for studying RS-8359 metabolism.
Caption: Species-specific metabolic pathways of RS-8359.
Experimental Protocols
Methodology for In Vitro Metabolism Studies Using Liver Fractions
-
Preparation of Liver Subcellular Fractions:
-
Liver S9, cytosolic, and microsomal fractions are prepared from the species of interest (e.g., rat, mouse, dog, monkey, human) by differential centrifugation.
-
Protein concentrations are determined using a standard method such as the Bradford assay.
-
-
Incubation Conditions:
-
A typical incubation mixture contains the liver fraction (e.g., 0.5 mg/mL protein), RS-8359 (at a specified concentration), and buffer (e.g., potassium phosphate buffer, pH 7.4).
-
For cytochrome P450-mediated reactions, an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is included.
-
For aldehyde oxidase-mediated reactions, no cofactors are required.
-
The reaction is initiated by the addition of the substrate and incubated at 37°C.
-
-
Sample Analysis:
-
At various time points, aliquots are removed and the reaction is quenched with a suitable solvent (e.g., ice-cold acetonitrile).
-
Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by a validated LC-MS/MS method to quantify the parent drug and its metabolites.
-
Methodology for In Vivo Pharmacokinetic Studies
-
Animal Dosing:
-
Animals (e.g., rats, mice, dogs, monkeys) are administered a single oral or intravenous dose of racemic RS-8359 or individual enantiomers.
-
Dose levels are determined based on previous toxicological and pharmacological studies.
-
-
Blood Sampling:
-
Serial blood samples are collected at predetermined time points post-dose via an appropriate route (e.g., tail vein, jugular vein).
-
Plasma is separated by centrifugation and stored frozen until analysis.
-
-
Plasma Sample Analysis:
-
Plasma concentrations of the (R)- and (S)-enantiomers of RS-8359 and its major metabolites are determined using a validated stereoselective LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including Area Under the Curve (AUC), maximum concentration (Cmax), and half-life (t1/2), are calculated using non-compartmental analysis.
-
References
- 1. Stereoselective pharmacokinetics of RS-8359, a selective and reversible MAO-A inhibitor, by species-dependent drug-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Species differences in enantioselective 2-oxidations of RS-8359, a selective and reversible MAO-A inhibitor, and cinchona alkaloids by aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown: RS 8359 Versus Moclobemide in Antidepressant Models
In the landscape of antidepressant drug development, the exploration of reversible inhibitors of monoamine oxidase-A (RIMAs) has yielded promising candidates. Among these, moclobemide has become a well-established therapeutic agent. A lesser-known but potent contender, RS 8359, has also been investigated for its potential in treating depressive disorders. This guide provides a comprehensive preclinical comparison of this compound and moclobemide, focusing on their enzymatic inhibition, and effects in established animal models of depression.
Molecular Efficacy: A Head-to-Head Inhibition Profile
The primary mechanism of action for both this compound and moclobemide is the selective and reversible inhibition of monoamine oxidase-A (MAO-A), an enzyme crucial for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine. Preclinical studies have quantified the inhibitory potency of both compounds, revealing significant differences.
This compound demonstrates a notably higher potency in inhibiting MAO-A in vitro. One study reported an IC50 value of 0.52 µM for this compound in a mouse brain mitochondrial preparation. In contrast, the reported IC50 values for moclobemide show some variability across studies, with figures cited at 6.1 µM and 10 µM. This suggests that, at a molecular level, this compound may be a more potent inhibitor of the target enzyme than moclobemide.
| Compound | Enzyme Source | Substrate | IC50 (µM) |
| This compound | Mouse brain mitochondria | 5-Hydroxytryptamine (5-HT) | 0.52 |
| Moclobemide | Not specified | 5-HT | 6.1 |
| Moclobemide | Rat brain homogenates | Not specified | 10 |
Table 1: In Vitro Inhibition of MAO-A by this compound and Moclobemide
Behavioral Correlates of Antidepressant Activity
The therapeutic potential of antidepressants is extensively evaluated in preclinical settings using various animal models that mimic aspects of depressive disorders. The forced swim test (FST) is a widely used paradigm to assess the antidepressant-like effects of compounds by measuring the duration of immobility in rodents placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant effect.
Studies have demonstrated the efficacy of moclobemide in the FST. In a modified version of the test, chronic administration of moclobemide to rats produced significant behavioral changes.
| Treatment Group | Dose (mg/kg/day) | Duration | Immobility Time (seconds) | Swimming Time (seconds) | Climbing Time (seconds) |
| Vehicle | - | 14 days | ~150 | ~100 | ~50 |
| Moclobemide | 2.5 | 14 days | ~100 | ~125 | ~75 |
| Moclobemide | 15 | 14 days | ~75 | ~150 | ~75 |
*Indicates a statistically significant difference from the vehicle group. Table 2: Effects of Chronic Moclobemide Administration in the Rat Forced Swim Test [1]
Signaling Pathways and Experimental Workflows
The antidepressant effects of both this compound and moclobemide are initiated by the inhibition of MAO-A, leading to an increase in the synaptic availability of monoamine neurotransmitters. This, in turn, modulates downstream signaling pathways implicated in mood regulation.
Figure 1: Signaling pathway of MAO-A inhibitors.
The experimental workflow for assessing the antidepressant potential of these compounds typically involves a multi-step process, from in vitro enzyme inhibition assays to in vivo behavioral models.
Figure 2: Experimental workflow for preclinical antidepressant screening.
Experimental Protocols
In Vitro MAO-A Inhibition Assay (General Protocol)
A common method to determine the in vitro inhibitory potency of compounds on MAO-A is the kynuramine assay.[2][3][4]
-
Enzyme Source: Recombinant human MAO-A or mitochondrial fractions isolated from rodent brain tissue.
-
Substrate: Kynuramine.
-
Procedure:
-
The enzyme preparation is pre-incubated with various concentrations of the test compound (e.g., this compound or moclobemide) or a vehicle control.
-
The enzymatic reaction is initiated by the addition of the kynuramine substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (typically 37°C).
-
The reaction is terminated, often by the addition of a strong base.
-
The formation of the product, 4-hydroxyquinoline, is measured fluorometrically or spectrophotometrically.
-
The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value, the concentration of the inhibitor that produces 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Rat Forced Swim Test (Modified Protocol for Chronic Administration)[1]
-
Animals: Male rats are typically used.
-
Apparatus: A cylindrical container (e.g., 46 cm tall x 20 cm in diameter) filled with water (e.g., 30 cm deep) at a controlled temperature (e.g., 25°C).
-
Procedure:
-
Drug Administration: Moclobemide or vehicle is administered chronically, for example, for 14 days via osmotic minipumps to ensure continuous delivery.
-
Test Session: On the test day, rats are individually placed in the swim cylinder for a 15-minute session. There is no pre-swim session in this modified protocol.
-
Behavioral Scoring: The entire 15-minute session is videotaped. Subsequently, trained observers score the animal's behavior, typically categorized as:
-
Immobility: The rat remains floating with only minor movements necessary to keep its head above water.
-
Swimming: The rat makes active swimming motions, moving around the cylinder.
-
Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.
-
-
Data Analysis: The total time spent in each behavioral category is calculated and compared between the drug-treated and vehicle-treated groups using appropriate statistical methods.
-
Conclusion
References
- 1. Differential behavioral effects of the antidepressants reboxetine, fluoxetine, and moclobemide in a modified forced swim test following chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. criver.com [criver.com]
Comparative Analysis of the Side Effect Profile of RS-8359 Versus Other Antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the side effect profile of RS-8359, a reversible inhibitor of monoamine oxidase A (RIMA), against other major classes of antidepressant medications, including Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), Tricyclic Antidepressants (TCAs), and classical Monoamine Oxidase Inhibitors (MAOIs). The information is compiled from available clinical trial data and pharmacological profiles to assist in research and drug development.
Executive Summary
RS-8359, a reversible inhibitor of monoamine oxidase A (RIMA), has been evaluated in early clinical trials, suggesting a potentially favorable side effect profile compared to older antidepressant classes. Notably, it appears to have a reduced risk of the "cheese effect"—a hypertensive crisis induced by tyramine-rich foods—a significant concern with classical, irreversible MAOIs. However, detailed quantitative data from comprehensive clinical trials on the specific incidence of adverse events for RS-8359 are limited in the public domain. This guide synthesizes the available information and provides a comparative framework based on the known side effects of other antidepressant classes.
Mechanism of Action and its Implication on Side Effects
RS-8359 selectively and reversibly inhibits MAO-A, an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. This mechanism increases the synaptic availability of these neurotransmitters, which is believed to be the basis of its antidepressant effect. The reversibility of its binding to MAO-A is a key pharmacological feature that distinguishes it from classical MAOIs and contributes to its different side effect profile.
Comparative Side Effect Profiles
The following tables summarize the known or anticipated side effect profile of RS-8359 in comparison to other antidepressant classes. The data for other antidepressants are derived from extensive clinical use and research, while the information for RS-8359 is based on limited early clinical trial abstracts.
Table 1: Common Adverse Events of Antidepressant Classes
| Side Effect | RS-8359 (RIMA) | SSRIs | SNRIs | TCAs | Classical MAOIs |
| Gastrointestinal | Nausea, Vomiting[1] | Nausea, Diarrhea, Constipation | Nausea, Dry Mouth, Constipation | Dry Mouth, Constipation | Nausea, Constipation |
| Neurological | Likely low | Headache, Dizziness, Insomnia/Somnolence | Headache, Dizziness, Insomnia | Drowsiness, Dizziness, Tremor | Dizziness, Headache, Insomnia |
| Cardiovascular | Low incidence of cardiovascular adverse events, no material changes in blood pressure[2] | Minimal effects on blood pressure | Potential for increased blood pressure | Orthostatic hypotension, Tachycardia | Orthostatic hypotension, Hypertensive crisis (with tyramine) |
| Anticholinergic | Little anticholinergic effect | Minimal | Minimal | Prominent (Dry mouth, blurred vision, urinary retention) | Minimal |
| Sexual Dysfunction | To be determined | Common | Common | Less common than SSRIs/SNRIs | Common |
| Weight Changes | To be determined | Variable | Variable | Weight gain common | Weight gain common |
Table 2: Serious and Class-Specific Adverse Events
| Adverse Event | RS-8359 (RIMA) | SSRIs | SNRIs | TCAs | Classical MAOIs |
| "Cheese Effect" | Significantly reduced risk[2] | No | No | No | High risk |
| Serotonin Syndrome | Possible, especially in combination | Yes | Yes | Yes | Yes |
| Suicidality | To be determined | Black box warning for <25 years | Black box warning for <25 years | Black box warning for <25 years | Black box warning for <25 years |
| Discontinuation Syndrome | To be determined | Common | Common | Common | Common |
| Overdose Toxicity | To be determined | Relatively low | Moderate | High | High |
Experimental Protocols for Adverse Event Assessment
A standardized and systematic approach to assessing adverse events is crucial for obtaining reliable and comparable data in clinical trials. While the specific protocol for the RS-8359 trials is not publicly available, a general methodology for assessing antidepressant side effects is outlined below.
Objective: To systematically identify, record, and evaluate the incidence, severity, and causality of adverse events during an antidepressant clinical trial.
Methodology:
-
Baseline Assessment: Prior to the first administration of the investigational drug, a thorough medical history is taken, and a physical examination is performed. A baseline assessment of common potential side effects is conducted using a standardized checklist or a validated rating scale, such as the Generic Assessment of Side Effects (GASE) scale. This helps to differentiate pre-existing conditions from treatment-emergent adverse events.
-
Ongoing Monitoring: At each study visit, participants are systematically queried about the occurrence of any new or worsening symptoms since the last visit. Open-ended, non-leading questions are used initially (e.g., "How have you been feeling since your last visit?"), followed by a structured inquiry using the adverse event checklist.
-
Adverse Event Documentation: For each reported adverse event, the following information is recorded in the Case Report Form (CRF):
-
Description of the event
-
Date and time of onset
-
Duration
-
Severity (e.g., mild, moderate, severe)
-
Action taken (e.g., none, dose reduction, concomitant medication)
-
Outcome (e.g., resolved, ongoing)
-
Investigator's assessment of causality (relationship to the study drug).
-
-
Vital Signs and Laboratory Tests: Blood pressure, heart rate, and weight are monitored at regular intervals. Standard clinical laboratory tests (hematology, clinical chemistry, urinalysis) are performed at baseline and at specified time points during the trial to monitor for any drug-induced changes.
-
Specialized Assessments: Depending on the known profile of the drug class, specific assessments may be included, such as electrocardiograms (ECGs) for cardiovascular safety or specific questionnaires for sexual dysfunction.
Discussion and Future Directions
The available data suggest that RS-8359 may offer a safety profile with advantages over classical MAOIs, particularly concerning the risk of hypertensive crisis[2]. Early findings also indicate a low incidence of cardiovascular side effects[2]. However, dose-dependent adverse events, including nausea and vomiting, have been reported.
A significant limitation in the current comparative analysis is the absence of detailed, quantitative side effect data from large-scale, placebo-controlled, and active-comparator trials for RS-8359. To fully characterize its side effect profile and establish its relative safety and tolerability, further clinical research with systematic and comprehensive adverse event monitoring is necessary.
For drug development professionals, the profile of RS-8359 underscores the potential of developing newer generation MAOIs with improved safety profiles. Future research should focus on:
-
Conducting head-to-head trials with current first-line antidepressants (e.g., SSRIs and SNRIs).
-
Utilizing validated scales for the systematic assessment of a broad range of potential adverse events.
-
Investigating the long-term safety and tolerability of RS-8359.
By addressing these knowledge gaps, a more definitive understanding of the therapeutic potential and place of RS-8359 and similar compounds in the management of depressive disorders can be achieved.
References
- 1. The comparative effects of single and multiple doses of RS-8359, moclobemide and placebo on psychomotor function in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of RS-8359 on cardiovascular function in healthy subjects and depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of RS-8359 for Monoamine Oxidase-A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RS-8359's selectivity for monoamine oxidase-A (MAO-A) against other well-established MAO inhibitors. The information presented is supported by experimental data from scientific literature to offer an objective evaluation for research and development purposes.
Executive Summary
RS-8359 is a potent and reversible inhibitor of MAO-A.[1][2][3][4] Available data strongly indicates a high selectivity for MAO-A over its isoform, MAO-B. One study reports a selectivity ratio of approximately 2200 for the A-type over the B-type enzyme, highlighting its specificity.[1] While specific IC50 or Ki values for RS-8359 were not available in the reviewed literature, its high selectivity ratio positions it as a highly specific MAO-A inhibitor. This guide will compare this selectivity profile with that of other known MAO inhibitors, providing a clear context for its potential applications in research and drug development.
Comparative Analysis of MAO Inhibitor Selectivity
The following table summarizes the in vitro inhibitory potency (IC50 and Ki values) of RS-8359 and other key MAO inhibitors against both MAO-A and MAO-B. This data allows for a direct comparison of their selectivity profiles.
| Compound | Type of Inhibitor | MAO-A Inhibition | MAO-B Inhibition | Selectivity for MAO-A |
| RS-8359 | Reversible, Selective MAO-A | High (Selectivity Ratio ~2200) | Low | Highly Selective |
| Clorgyline | Irreversible, Selective MAO-A | IC50: 0.0012 µM, Ki: 0.054 µM | IC50: 1.9 µM, Ki: 58 µM | High |
| Selegiline (Deprenyl) | Irreversible, Selective MAO-B | IC50: 7.0 µM | IC50: 0.01125 µM | Low |
| Moclobemide | Reversible, Selective MAO-A | IC50: 6.061 µM | - | High |
| Brofaromine | Reversible, Selective MAO-A | IC50: 0.19 - 0.2 µM | No inhibition reported | High |
| Tranylcypromine | Irreversible, Non-selective | IC50: 2.3 µM | IC50: 0.95 µM | Low |
| Phenelzine | Irreversible, Non-selective | - | - | Non-selective |
Note: A lower IC50 or Ki value indicates greater inhibitory potency. The selectivity for MAO-A is determined by the ratio of MAO-B inhibition to MAO-A inhibition. Dashes (-) indicate that specific values were not found in the literature search.
Experimental Protocols
The determination of the inhibitory potency and selectivity of compounds like RS-8359 is typically conducted through in vitro enzyme inhibition assays. Below is a detailed methodology based on commonly used protocols.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for both MAO-A and MAO-B enzymes.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate: Kynuramine or p-Tyramine
-
Test compound (e.g., RS-8359) and reference inhibitors (e.g., clorgyline, selegiline)
-
Phosphate buffer (pH 7.4)
-
Detection reagent (e.g., Amplex Red) and horseradish peroxidase (HRP) for fluorometric assays, or appropriate setup for spectrophotometric or radiometric detection.
-
96-well microplates (black plates for fluorescence)
-
Microplate reader capable of fluorescence, absorbance, or radioactivity detection.
Procedure:
-
Enzyme and Compound Preparation:
-
Reconstitute recombinant MAO-A and MAO-B enzymes in phosphate buffer to the desired concentration.
-
Prepare a stock solution of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds to obtain a range of concentrations for IC50 determination.
-
-
Assay Reaction:
-
In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the MAO enzyme (either MAO-A or MAO-B).
-
Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (e.g., kynuramine).
-
-
Detection of MAO Activity:
-
Fluorometric Method: If using a coupled enzyme assay with Amplex Red, the hydrogen peroxide produced by the MAO reaction will react with Amplex Red in the presence of HRP to produce the fluorescent product, resorufin. Measure the fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and 590 nm emission).
-
Spectrophotometric Method: If using a substrate like kynuramine, the product, 4-hydroxyquinoline, can be measured by a change in absorbance.
-
Radiometric Method: If using a radiolabeled substrate, the amount of radiolabeled product can be quantified after separation from the unreacted substrate.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable sigmoidal dose-response curve.
-
-
Selectivity Determination:
-
Calculate the selectivity index by dividing the IC50 value for MAO-B by the IC50 value for MAO-A. A higher selectivity index indicates greater selectivity for MAO-A.
-
Visualizations
Signaling Pathway of MAO-A in Neurotransmitter Metabolism
Caption: MAO-A metabolizes key neurotransmitters in the presynaptic neuron.
Experimental Workflow for Determining MAO Inhibitor Selectivity
Caption: Workflow for determining the IC50 and selectivity of MAO inhibitors.
References
- 1. Pharmacology of the new reversible inhibitor of monoamine oxidase A, RS-8359 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stereospecific oxidation of the (S)-enantiomer of RS-8359, a selective and reversible monoamine oxidase A (MAO-A) inhibitor, by aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral inversion of RS-8359: a selective and reversible MAO-A inhibitor via oxido-reduction of keto-alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Reversible MAO-A Inhibitors: Moclobemide, Toloxatone, and Befloxatone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reversible monoamine oxidase-A (MAO-A) inhibitors moclobemide, toloxatone, and befloxatone. The information presented is based on available preclinical and clinical data to assist researchers in evaluating these compounds for further investigation and drug development.
Introduction to Reversible MAO-A Inhibitors
Monoamine oxidase-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the central nervous system. Inhibition of MAO-A increases the synaptic availability of these neurotransmitters, a mechanism that has been successfully targeted for the treatment of depression and anxiety disorders. Unlike their irreversible counterparts, reversible MAO-A inhibitors (RIMAs) offer a superior safety profile, particularly concerning the potentiation of the pressor effects of tyramine, a sympathomimetic amine found in certain foods and beverages. This guide focuses on three prominent RIMAs: moclobemide, a widely studied and clinically used RIMA; toloxatone, another early RIMA; and befloxatone, a newer and more potent derivative.
Quantitative Comparison of Inhibitory Activity and Pharmacokinetics
The following tables summarize the available quantitative data for moclobemide, toloxatone, and befloxatone, focusing on their inhibitory potency against MAO-A and MAO-B, as well as their key pharmacokinetic parameters in humans. It is important to note that the inhibitory constants (IC50 and Ki) are derived from various studies and may not be directly comparable due to differences in experimental conditions.
| Compound | MAO-A IC50 (µM) | MAO-A Ki (nM) | MAO-B IC50 (µM) | MAO-B Ki (nM) | Selectivity Index (MAO-B/MAO-A) |
| Moclobemide | ~5 | - | >200 | - | >40 |
| Toloxatone | ~1 | - | >100 | - | >100 |
| Befloxatone | - | 1.9 - 3.6 | - | 270 - 900 | ~75 - 474 |
Table 1: In Vitro Inhibitory Activity. Note: IC50 and Ki values are collated from multiple sources and should be interpreted with caution. A higher selectivity index indicates greater selectivity for MAO-A over MAO-B.
| Compound | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (t½) (hours) | Metabolism | Excretion |
| Moclobemide | 40-80 | 50 | 1-2 | Hepatic (CYP2C19, CYP2D6) | Renal |
| Toloxatone | ~20 | 50 | 1-2 | Hepatic | Renal |
| Befloxatone | Rapidly absorbed | - | ~11 | - | - |
Table 2: Pharmacokinetic Parameters in Humans. Data for befloxatone is limited in publicly available literature.
In Vivo and Clinical Efficacy Overview
Preclinical and clinical studies have demonstrated the efficacy of these reversible MAO-A inhibitors in models of depression. In vivo studies in rats have shown that befloxatone is a potent and selective MAO-A inhibitor.[1] A comparative study in healthy volunteers indicated that moclobemide exerts a more pronounced and sustained inhibition of MAO-A compared to toloxatone.[2][3] Specifically, moclobemide administration resulted in a 44% overall decrease in plasma 3,4-dihydroxyphenylglycol (DHPG), a marker of MAO-A activity, compared to a 12% decrease with toloxatone.[3] Befloxatone has also demonstrated potent activity in behavioral models predictive of antidepressant effects in rodents.[4]
Experimental Protocols
In Vitro MAO Inhibition Assay (IC50/Ki Determination)
Objective: To determine the concentration of the inhibitor required to reduce the activity of MAO-A and MAO-B by 50% (IC50) and to calculate the inhibition constant (Ki).
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Kynuramine (substrate for both MAO-A and MAO-B).
-
Test compounds (moclobemide, toloxatone, befloxatone) dissolved in a suitable solvent (e.g., DMSO).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
96-well microplates (black for fluorescence).
-
Fluorometric plate reader.
Procedure:
-
Enzyme and Substrate Preparation: Prepare working solutions of MAO-A and MAO-B enzymes and kynuramine in phosphate buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds.
-
Assay Reaction:
-
To each well of the microplate, add the respective enzyme solution (MAO-A or MAO-B).
-
Add the test compound at various concentrations. Include a control with no inhibitor.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the kynuramine substrate solution.
-
-
Measurement: Measure the fluorescence generated by the product of the enzymatic reaction (4-hydroxyquinoline) at appropriate excitation and emission wavelengths (e.g., Ex: 310 nm, Em: 400 nm) over time.
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a sigmoidal dose-response curve fit.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km value are known.
-
In Vivo Assessment of MAO-A Inhibition in Rodents
Objective: To evaluate the in vivo efficacy and duration of action of MAO-A inhibitors.
Animals: Male Sprague-Dawley rats or other suitable rodent strain.
Procedure:
-
Drug Administration: Administer the test compounds (moclobemide, toloxatone, befloxatone) or vehicle control orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
Tissue Collection: At predetermined time points after drug administration, euthanize the animals and collect brain and liver tissues.
-
MAO-A Activity Measurement (Ex Vivo):
-
Prepare tissue homogenates.
-
Measure MAO-A activity in the homogenates using a specific substrate for MAO-A (e.g., [14C]serotonin) and a radiochemical assay or a fluorometric assay as described above.
-
-
Neurotransmitter and Metabolite Analysis:
-
Analyze brain tissue levels of monoamines (serotonin, norepinephrine, dopamine) and their respective metabolites (e.g., 5-HIAA, MHPG, DOPAC) using high-performance liquid chromatography with electrochemical detection (HPLC-ED). A decrease in metabolite levels is indicative of MAO-A inhibition.
-
-
Data Analysis:
-
Calculate the percentage of MAO-A inhibition at each dose and time point compared to the vehicle-treated control group.
-
Determine the ED50 (the dose required to produce 50% of the maximal effect).
-
Correlate changes in MAO-A activity with changes in neurotransmitter and metabolite levels.
-
Visualizations
Caption: MAO-A signaling pathway and the mechanism of action of reversible inhibitors.
Caption: Experimental workflow for comparing reversible MAO-A inhibitors.
References
- 1. Preclinical profile of befloxatone, a new reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative investigation of the effect of moclobemide and toloxatone on monoamine oxidase activity and psychometric performance in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the monoamine oxidase inhibiting properties of two reversible and selective monoamine oxidase-A inhibitors moclobemide and toloxatone, and assessment of their effect on psychometric performance in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Befloxatone, a new reversible and selective monoamine oxidase-A inhibitor. II. Pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
RS-8359: A Comparative Guide for a Novel RIMA in Neuropharmacological Research
For researchers and drug development professionals exploring novel therapeutic avenues for depressive disorders, the landscape of monoamine oxidase inhibitors (MAOIs) is evolving. This guide provides a comprehensive comparison of RS-8359, a reversible inhibitor of monoamine oxidase A (RIMA), with traditional MAOIs. By presenting key experimental data, detailed methodologies, and visual pathways, this document serves as a critical resource for evaluating RS-8359 as a potential alternative in neuropsychopharmacology.
Executive Summary
RS-8359 distinguishes itself from traditional monoamine oxidase inhibitors (MAOIs) through its notable selectivity and reversible mechanism of action. As a reversible inhibitor of monoamine oxidase A (MAO-A), RS-8359 offers a promising safety profile, particularly concerning the tyramine-induced hypertensive crisis, often referred to as the "cheese effect," a significant risk associated with older, irreversible MAOIs. Experimental data indicates that RS-8359 is a potent inhibitor of MAO-A with an IC50 value of 0.52 µM, while demonstrating minimal affinity for MAO-B, with only 20% inhibition at a concentration of 100 µM[1]. This high selectivity, with a ratio of approximately 2200 for MAO-A over MAO-B, suggests a more targeted therapeutic action with a reduced likelihood of off-target effects[2]. In vivo studies in rodent models have demonstrated that RS-8359 effectively modulates brain neurochemistry, leading to significant increases in key monoamine neurotransmitters and their metabolites. This guide will delve into the quantitative comparisons of its enzymatic inhibition and its neurochemical effects, alongside detailed experimental protocols to aid in the replication and further investigation of its pharmacological properties.
Comparative Analysis of MAO Inhibition
The defining characteristic of any MAOI is its potency and selectivity towards the two primary isoforms of the enzyme: MAO-A and MAO-B. RS-8359 has been identified as a highly selective inhibitor of MAO-A.
| Compound | Type | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Ratio (MAO-B/MAO-A) |
| RS-8359 | RIMA | 0.52 [1] | >100 (20% inhibition at 100 µM) [1] | ~2200 [2] |
| Moclobemide | RIMA | 1.2 | 27 | ~22.5 |
| Clorgyline | Irreversible MAO-A | 0.008 | 1.3 | ~162.5 |
| Phenelzine | Irreversible Non-selective | 0.82 | 0.23 | ~0.28 |
| Tranylcypromine | Irreversible Non-selective | 0.18 | 0.16 | ~0.89 |
In Vivo Effects on Brain Monoamine and Metabolite Levels
Preclinical studies in rats have provided quantitative insights into the neurochemical effects of RS-8359. Administration of RS-8359 leads to significant alterations in the levels of monoamines and their metabolites in key brain regions associated with mood regulation.
The table below summarizes the percentage change in the levels of various neurochemicals in the rat cortex, hippocampus, and striatum following the administration of RS-8359 (10 mg/kg, p.o.), with maximum effects observed between 2 to 6 hours post-administration.
| Brain Region | Norepinephrine (NE) | Normetanephrine (NM) | Dopamine (DA) | 3,4-Dihydroxyphenylacetic Acid (DOPAC) | Homovanillic Acid (HVA) | 3-Methoxytyramine (3MT) | Serotonin (5-HT) | 5-Hydroxyindoleacetic Acid (5HIAA) |
| Cortex | ↑ | ↑ | No significant change | ↓ | ↓ | ↑ | ↑ | ↓ |
| Hippocampus | ↑ | ↑ | No significant change | ↓ | ↓ | ↑ | ↑ | ↓ |
| Striatum | No significant change | ↑ | ↑ | ↓ | ↓ | ↑ | ↑ | ↓ |
Source: Adapted from a study on the deamination of monoamines by type A monoamine oxidase in the rat brain and inhibition by RS-8359. The study reported increased levels of NE, NM, 3MT, and 5HT, and decreased levels of DOPAC, HVA, and 5HIAA in various brain regions after RS-8359 administration.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
In Vitro MAO-A and MAO-B Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against MAO-A and MAO-B using kynuramine as a substrate.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
RS-8359 and other test compounds
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
NaOH (for reaction termination)
-
Fluorometer or LC-MS system for detection
-
96-well microplates
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and kynuramine in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations with the assay buffer.
-
Dilute the MAO-A and MAO-B enzymes to the working concentration in the assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the kynuramine substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a solution of NaOH.
-
Measure the formation of the fluorescent product, 4-hydroxyquinoline, using a fluorometer with excitation and emission wavelengths of approximately 320 nm and 380 nm, respectively. Alternatively, quantify the product using a validated LC-MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Measurement of Brain Monoamine and Metabolite Levels in Rats
This protocol provides a general method for quantifying monoamines and their metabolites in rat brain tissue using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Materials:
-
Rat brain tissue (cortex, hippocampus, striatum)
-
Perchloric acid (e.g., 0.1 M) containing an antioxidant (e.g., EDTA and sodium metabisulfite)
-
Homogenizer
-
Centrifuge
-
HPLC system equipped with a reverse-phase C18 column and an electrochemical detector
-
Mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent)
-
Standards for norepinephrine, dopamine, serotonin, and their metabolites
Procedure:
-
Sample Preparation:
-
Dissect the brain regions of interest on ice immediately after sacrificing the animals.
-
Homogenize the tissue samples in ice-cold perchloric acid.
-
Centrifuge the homogenates at high speed (e.g., 10,000 x g) at 4°C to precipitate proteins.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
HPLC-ED Analysis:
-
Inject a specific volume of the filtered supernatant into the HPLC system.
-
Separate the monoamines and their metabolites on the C18 column using an isocratic or gradient elution with the mobile phase.
-
Detect the eluted compounds using an electrochemical detector set at an appropriate oxidation potential.
-
-
Quantification:
-
Identify and quantify the peaks corresponding to each analyte by comparing their retention times and peak areas to those of the external standards.
-
Express the results as ng/g of wet tissue.
-
Conclusion
RS-8359 presents a compelling profile as a highly selective and reversible inhibitor of MAO-A. Its pharmacological characteristics suggest a reduced risk of the adverse effects that have limited the clinical use of traditional, non-selective, and irreversible MAOIs. The provided data and protocols offer a foundational resource for researchers to further explore the therapeutic potential of RS-8359 and to design experiments that will elucidate its comparative advantages in the treatment of depressive and other neurological disorders. Further investigation into its clinical efficacy and long-term safety is warranted to fully establish its role as a next-generation antidepressant.
References
Safety Operating Guide
Safety Guidance for Investigational Compound RS-8359: Information Currently Unavailable
A comprehensive guide to the personal protective equipment (PPE), handling, and disposal of the investigational compound RS-8359 cannot be provided at this time due to the lack of publicly available safety data. Diligent searches for a Safety Data Sheet (SDS or MSDS) and detailed handling procedures for RS-8359, also identified by its chemical name 4-(4-cyanoanilino)-5,6-dihydro-7-hydroxy-7H-cyclopenta[d]pyrimidine and CAS number 105365-76-2, have not yielded the necessary information to ensure the safety of researchers, scientists, and drug development professionals.
Initial investigations into the safety protocols for RS-8359 have revealed a significant information gap. While a research article on PubMed describes its function as a selective and reversible MAO-A inhibitor, it does not provide guidance on safe handling. Furthermore, safety data sheets from various suppliers for compounds with similar identifiers were found to be for unrelated substances and, in some cases, for materials classified as non-hazardous, which cannot be assumed for RS-8359. One chemical information aggregator explicitly states that hazard classification data for RS-8359 is "no data available" and offers only generic precautionary measures.
Without a specific Safety Data Sheet, it is not possible to provide the essential, quantitative data and procedural guidance required for safe laboratory operations. This includes, but is not limited to:
-
Hazard Identification: The specific toxicological, physical, and environmental hazards of RS-8359 are unknown.
-
Personal Protective Equipment (PPE): Recommendations for respiratory, skin, and eye protection cannot be determined without understanding the compound's potential for irritation, sensitization, or systemic effects.
-
Exposure Controls: Occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have not been established.
-
Handling and Storage: Specific requirements for ventilation, temperature, and incompatibility with other substances are not available.
-
Emergency Procedures: Detailed instructions for accidental spills, fires, and personal exposure are absent.
-
Disposal Considerations: Proper methods for waste disposal in compliance with environmental regulations cannot be outlined.
Given the absence of this critical safety information, it is imperative that any institution or individual considering work with RS-8359 exercise extreme caution. It is strongly recommended to:
-
Contact the Manufacturer or Supplier: The primary source of the compound should be contacted to request a comprehensive and current Safety Data Sheet.
-
Conduct a Thorough Risk Assessment: In the absence of an SDS, a qualified safety professional should conduct a rigorous risk assessment based on the chemical structure, known analogues, and intended use.
-
Assume a High Hazard Level: Until proven otherwise, RS-8359 should be handled as a potent and hazardous substance, employing the highest level of engineering controls, administrative controls, and personal protective equipment.
This document will be updated with detailed safety and logistical information, including quantitative data tables, experimental protocols, and workflow diagrams, as soon as a reliable and specific Safety Data Sheet for RS-8359 becomes available. The safety of laboratory personnel is of paramount importance, and proceeding with the handling of this compound without adequate safety information is strongly discouraged.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
